A Technical Guide to 4-Ethynyl-1-(methylsulfonyl)piperidine: A Versatile Building Block for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals Executive Summary 4-Ethynyl-1-(methylsulfonyl)piperidine (CAS No. 959918-30-0) is a synthetically valuable building block that has gained traction in medici...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Ethynyl-1-(methylsulfonyl)piperidine (CAS No. 959918-30-0) is a synthetically valuable building block that has gained traction in medicinal chemistry. Its structure uniquely combines two key pharmacophoric elements: a terminal alkyne and an N-methylsulfonyl (mesyl) piperidine ring. The terminal alkyne serves as a versatile functional handle for bioorthogonal "click chemistry," enabling the efficient and specific covalent linkage to other molecules.[1][] The N-sulfonylpiperidine moiety is a recognized "privileged" scaffold in drug design, known for its favorable three-dimensional structure, metabolic stability, and ability to modulate physicochemical properties such as solubility and lipophilicity.[3][4] This guide provides an in-depth analysis of its synthesis, reactivity, and strategic applications, offering researchers a comprehensive resource for leveraging this compound in drug discovery programs.
Physicochemical and Safety Data
A summary of the key properties and safety information for 4-Ethynyl-1-(methylsulfonyl)piperidine is provided below.
P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.)
Note: Users must consult the full Safety Data Sheet (SDS) from their supplier before handling this chemical.[8][9][10]
Synthesis of 4-Ethynyl-1-(methylsulfonyl)piperidine
The most logical and efficient synthetic route to this compound starts from a commercially available piperidine derivative and converts a ketone functionality into the required terminal alkyne. The Ohira-Bestmann modification of the Seyferth-Gilbert homologation is the preferred method for this transformation due to its mild conditions and high yields.[11][12]
Synthetic Rationale and Causality
The conversion of a ketone to a terminal alkyne is a one-carbon homologation. While methods like the Corey-Fuchs reaction exist, they require two steps and the use of strong, cryogenically-cooled bases like n-butyllithium.[12] The Ohira-Bestmann reaction provides a significant advantage by using a milder base (potassium carbonate) in methanol at room temperature, making it more amenable to a wider range of functional groups and easier to perform at scale.[13] The reaction proceeds via an in-situ generated diazomethylphosphonate anion, which reacts with the ketone to form an intermediate that eliminates nitrogen gas and rearranges to the terminal alkyne.[13][14]
Spectroscopic Characterization of 4-Ethynyl-1-(methylsulfonyl)piperidine: A Technical Guide
This technical guide provides an in-depth analysis of the expected spectroscopic data for the novel compound 4-Ethynyl-1-(methylsulfonyl)piperidine. Designed for researchers, scientists, and professionals in drug develop...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide provides an in-depth analysis of the expected spectroscopic data for the novel compound 4-Ethynyl-1-(methylsulfonyl)piperidine. Designed for researchers, scientists, and professionals in drug development, this document outlines the theoretical basis and practical considerations for the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characterization of this molecule. By synthesizing established spectroscopic principles with data from analogous structures, this guide offers a robust framework for the structural elucidation and verification of 4-Ethynyl-1-(methylsulfonyl)piperidine.
Molecular Structure and Key Spectroscopic Features
4-Ethynyl-1-(methylsulfonyl)piperidine is a heterocyclic compound featuring a piperidine ring N-functionalized with a methylsulfonyl group and substituted at the 4-position with a terminal ethynyl group. The structural features of this molecule give rise to a unique spectroscopic fingerprint, which is invaluable for its identification and characterization. The key functional groups that will be interrogated using spectroscopic methods are the terminal alkyne, the N-sulfonylated piperidine ring, and the methyl group of the sulfonyl moiety.
Caption: A simplified workflow for NMR data acquisition and analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent tool for identifying the presence of specific functional groups in a molecule. The IR spectrum of 4-Ethynyl-1-(methylsulfonyl)piperidine will be characterized by absorptions corresponding to the alkyne and sulfonyl groups.
Experimental Protocol for IR Data Acquisition
A typical procedure for obtaining an IR spectrum is as follows:
Sample Preparation: The compound, being a solid, can be analyzed using Attenuated Total Reflectance (ATR) or by preparing a KBr pellet. For ATR, a small amount of the solid is placed directly on the ATR crystal.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
Data Acquisition:
A background spectrum of the empty ATR crystal or the KBr pellet is recorded.
The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.
An accumulation of 16-32 scans is usually sufficient to obtain a high-quality spectrum.
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.
Predicted IR Absorption Bands
The key diagnostic IR absorption bands for 4-Ethynyl-1-(methylsulfonyl)piperidine are summarized below.
Functional Group
Predicted Absorption Range (cm⁻¹)
Vibration Type
Intensity
≡C-H
3330 - 3270
Stretching
Strong, Sharp
C-H (piperidine & methyl)
2960 - 2850
Stretching
Medium to Strong
C≡C
2260 - 2100
Stretching
Weak to Medium
S=O (sulfonyl)
1350 - 1300 and 1160 - 1120
Asymmetric and Symmetric Stretching
Strong
≡C-H
700 - 610
Bending
Strong, Broad
The presence of a sharp band around 3300 cm⁻¹ and a weaker band in the 2100-2260 cm⁻¹ region is highly indicative of a terminal alkyne. [1][2][3]The strong absorptions for the S=O stretching are characteristic of the sulfonyl group.
[4]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. Electrospray ionization (ESI) is a soft ionization technique suitable for determining the molecular weight, while electron ionization (EI) can provide more detailed fragmentation information.
Experimental Protocol for MS Data Acquisition
A general protocol for mass spectrometric analysis is:
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
Instrumentation: Use a mass spectrometer equipped with an ESI or EI source, coupled to a mass analyzer (e.g., quadrupole, time-of-flight).
Data Acquisition (ESI):
Infuse the sample solution into the ESI source.
Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected at m/z 188.27.
Data Acquisition (EI):
Introduce the sample into the ion source (often via a direct insertion probe or GC inlet).
Acquire the mass spectrum. The molecular ion (M⁺˙) is expected at m/z 187.26.
Tandem MS (MS/MS): To further investigate fragmentation, the precursor ion of interest (e.g., [M+H]⁺ or M⁺˙) can be isolated and subjected to collision-induced dissociation (CID) to generate a product ion spectrum.
Predicted Mass Spectral Data and Fragmentation
The molecular weight of 4-Ethynyl-1-(methylsulfonyl)piperidine is 187.26 g/mol .
[5]
Ion
m/z (expected)
Description
[M+H]⁺
188.27
Protonated molecule (ESI)
M⁺˙
187.26
Molecular ion (EI)
[M-SO₂]⁺˙
123.26
Loss of sulfur dioxide
| [M-CH₃SO₂]⁺ | 108.26 | Loss of the methylsulfonyl radical |
A plausible fragmentation pathway for sulfonamides involves the loss of SO₂. [6][7]The piperidine ring can also undergo fragmentation.
Caption: A simplified potential fragmentation pathway for 4-Ethynyl-1-(methylsulfonyl)piperidine in EI-MS.
Conclusion
This technical guide provides a comprehensive overview of the expected spectroscopic data for 4-Ethynyl-1-(methylsulfonyl)piperidine. By leveraging established principles of NMR, IR, and MS, and drawing comparisons with analogous structures, a detailed and scientifically grounded prediction of its spectral characteristics has been presented. The experimental protocols and predicted data herein should serve as a valuable resource for the synthesis, purification, and characterization of this and related compounds in a research and development setting.
References
UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Alkynes. Retrieved from [Link]
LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]
OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups. In Organic Chemistry. Retrieved from [Link]
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
University of Puerto Rico at Mayagüez. (n.d.). Infrared Spectroscopy (IR). Retrieved from [Link]
Abbasi, M. A., et al. (2013). Synthesis, Spectral Analysis and Biological Evaluation of Sulfonamides Bearing Piperidine Nucleus. Asian Journal of Chemistry, 25(16), 9181-9186.
Deng, Y., & Mani, N. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(3), 456–465.
Deng, Y., & Mani, N. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. Request PDF. Retrieved from [Link]
Wikipedia. (n.d.). Piperidine. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. Retrieved from [Link]
The Aquila Digital Community. (n.d.). Investigation of N-sulfonyliminium Ion Triggered Cyclizations for the Synthesis of Piperidine Scaffolds. Retrieved from [Link]
Eliel, E. L., Kandasamy, D., Yen, C. Y., & Hargrave, K. D. (1980). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 102(11), 3698-3707.
Abbasi, M. A., et al. (2013). Synthesis, Spectral Analysis and Biological Evaluation of Sulfonamides Bearing Piperidine Nucleus. Asian Journal of Chemistry. Retrieved from [Link]
SpectraBase. (n.d.). 1-((2,5-dimethoxyphenyl)sulfonyl)piperidine-3-carboxamide - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
ResearchGate. (2026, March 3). SYNTHESIS, SPECTRAL CHARACTERIZATION AND STRUCTURE-ACTIVITY RELATIONSHIP STUDIES ON SOME SULFONAMIDES BEARING PIPERIDINE NUCLEUS. Retrieved from [Link]
Crystal structure of 4-Ethynyl-1-(methylsulfonyl)piperidine
An In-depth Technical Guide to the Structural Elucidation of 4-Ethynyl-1-(methylsulfonyl)piperidine: A Hypothetical Case Study for Drug Discovery Professionals Abstract The precise three-dimensional arrangement of atoms...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Structural Elucidation of 4-Ethynyl-1-(methylsulfonyl)piperidine: A Hypothetical Case Study for Drug Discovery Professionals
Abstract
The precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its physicochemical properties and biological activity. For novel chemical entities in drug discovery, single-crystal X-ray diffraction remains the gold standard for unambiguously determining molecular structure. This guide presents a comprehensive, hypothetical case study detailing the complete workflow for the structural elucidation of 4-Ethynyl-1-(methylsulfonyl)piperidine, a compound of interest due to its constituent functional groups prevalent in medicinal chemistry. While a public crystal structure for this specific molecule is not available, this document serves as an expert-led walkthrough of the essential experimental and analytical processes, from synthesis and crystal growth to data analysis and interpretation. It is designed for researchers, scientists, and drug development professionals, providing both the "how" and the "why" behind the critical steps in modern small-molecule crystallography.
Introduction: The Rationale for Structural Analysis
The 4-Ethynyl-1-(methylsulfonyl)piperidine scaffold combines three key structural motifs of significant interest in medicinal chemistry: a piperidine ring, a methylsulfonyl group, and an ethynyl group. The piperidine ring is a ubiquitous saturated heterocycle found in numerous approved drugs, valued for its ability to improve physicochemical properties such as solubility and metabolic stability. The methylsulfonyl group often acts as a hydrogen bond acceptor and can enhance binding affinity and modulate pharmacokinetic profiles. The terminal ethynyl group is a versatile functional handle for further chemical modification (e.g., via "click chemistry") and can also engage in specific, non-covalent interactions with biological targets.
Given the potential of this scaffold, a definitive understanding of its three-dimensional structure is paramount. An experimentally determined crystal structure provides invaluable information on:
Conformational Preferences: The preferred geometry of the piperidine ring (e.g., chair, boat) and the relative orientation of its substituents.
Intermolecular Interactions: The specific non-covalent forces (hydrogen bonds, van der Waals contacts) that govern how the molecules pack in the solid state.
Solid-State Properties: Insights into potential polymorphism, which can significantly impact a drug's stability, solubility, and bioavailability.
Structure-Activity Relationship (SAR): A precise atomic-level model to guide the rational design of next-generation analogs with improved potency and selectivity.
This guide will outline the rigorous, multi-step process required to obtain and analyze the crystal structure of this novel compound.
Synthesis and Crystal Growth: The Foundation of Structural Analysis
A prerequisite for any crystallographic study is the availability of high-purity, single crystals of suitable size and quality. This section details a plausible synthetic route and the subsequent crystallization process.
Proposed Synthesis of 4-Ethynyl-1-(methylsulfonyl)piperidine
The synthesis can be envisioned as a two-step process starting from a commercially available precursor, 4-ethynylpiperidine.
Experimental Protocol:
Dissolution: Dissolve 4-ethynylpiperidine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C in a round-bottom flask equipped with a magnetic stirrer.
Addition of Mesyl Chloride: Slowly add methanesulfonyl chloride (1.1 eq), dissolved in DCM, to the reaction mixture dropwise over 15 minutes. The triethylamine acts as a base to neutralize the HCl byproduct generated during the reaction.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Workup: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final compound, 4-Ethynyl-1-(methylsulfonyl)piperidine. Characterize the product by NMR and mass spectrometry to confirm its identity and purity (>98%).
Growing High-Quality Single Crystals
The goal of crystallization is to encourage molecules to slowly self-assemble into a highly ordered, three-dimensional lattice. The slow rate is crucial for minimizing defects.
Experimental Protocol: Slow Evaporation
Solvent Screening: Screen a variety of solvents (e.g., ethanol, acetone, ethyl acetate, dichloromethane, and mixtures thereof) to find a system in which the compound has moderate solubility.
Preparation: Dissolve a small amount (5-10 mg) of the purified compound in the chosen solvent or solvent mixture in a clean, small vial.
Evaporation: Cover the vial with a cap containing a few pinholes to allow for very slow evaporation of the solvent over several days to weeks at a constant temperature.
Harvesting: Once suitable crystals (typically 0.1-0.3 mm in each dimension) have formed, carefully harvest them from the solution using a nylon loop.
Single-Crystal X-ray Diffraction: Unveiling the Structure
This is the core experimental phase where the atomic arrangement is determined by analyzing how the crystal diffracts a beam of X-rays.
Workflow Overview
The process follows a logical sequence from data collection to the final refined structure.
Caption: Workflow for Crystal Structure Determination.
Data Collection and Processing
Experimental Protocol:
Mounting: Mount a suitable single crystal on a goniometer head. Place the goniometer on the diffractometer and cool the crystal to a low temperature (e.g., 100 K) using a stream of cold nitrogen gas. This minimizes thermal motion and potential radiation damage.
Data Collection: Use a modern diffractometer equipped with a suitable X-ray source (e.g., Mo Kα, λ = 0.71073 Å) to irradiate the crystal. The instrument rotates the crystal through a series of angles, collecting thousands of diffraction patterns (reflections) on a detector.
Data Processing: Process the raw diffraction data using specialized software (e.g., CrysAlisPro, SAINT). This involves integrating the intensity of each reflection and applying corrections for experimental factors like polarization and absorption. The output is a file containing a list of reflections and their intensities (an HKL file).
Structure Solution and Refinement
The "phase problem" is the central challenge in crystallography: the intensities of the diffracted X-rays are measured, but their phase information is lost.
Protocol:
Structure Solution: Solve the phase problem using direct methods, a computational technique that is highly effective for small molecules. This initial step typically reveals the positions of most non-hydrogen atoms.
Model Building: Using software like SHELXT or Olex2, build an initial molecular model based on the solved atom positions.
Refinement: Refine the model against the experimental data using a least-squares minimization process (e.g., with SHELXL). This iterative process involves:
Assigning atom types (C, N, S, O).
Refining atomic coordinates and anisotropic displacement parameters (which model atomic vibrations).
Locating hydrogen atoms from the difference electron density map and refining their positions.
Validation: The quality of the final model is assessed using metrics like the R-factor (R1) and the goodness-of-fit (GooF). An R1 value below 5% is typically considered excellent for small molecules. The final validated structure is saved in the Crystallographic Information File (CIF) format.
Analysis of the Hypothetical Crystal Structure
While we do not have experimental data, we can predict the key structural features and present them in the standard format expected in a crystallographic report.
Predicted Crystallographic Data
The following table summarizes the type of data that would be generated from a successful structure determination. The values are representative for a small organic molecule.
Parameter
Hypothetical Value
Chemical Formula
C8 H13 N O2 S
Formula Weight
203.26 g/mol
Crystal System
Monoclinic
Space Group
P2₁/c
a, b, c (Å)
10.1, 8.5, 12.3
α, β, γ (°)
90, 105.2, 90
Volume (ų)
1025
Z (Molecules/Unit Cell)
4
Density (calculated)
1.31 g/cm³
Temperature
100 K
Wavelength (λ)
0.71073 Å
R1 [I > 2σ(I)]
< 0.05
GooF
~1.0
Molecular Geometry and Intermolecular Interactions
The analysis of the refined structure would focus on several key aspects:
Piperidine Ring Conformation: The piperidine ring is expected to adopt a stable chair conformation to minimize steric strain. The methylsulfonyl and ethynyl groups would likely occupy equatorial positions to reduce unfavorable 1,3-diaxial interactions.
Bond Lengths and Angles: All bond lengths and angles would be compared to standard values from the literature to ensure they are chemically reasonable. For instance, the C≡C triple bond of the ethynyl group would be expected to be approximately 1.20 Å.
Intermolecular Packing: The sulfonyl group is a strong hydrogen bond acceptor. In the crystal lattice, it is highly probable that the sulfonyl oxygens will participate in weak C—H···O hydrogen bonds with hydrogen atoms from neighboring molecules, such as those on the piperidine ring or the terminal alkyne. These interactions would likely be key in dictating the overall crystal packing.
This guide has outlined the comprehensive, rigorous process for determining the crystal structure of a novel small molecule, using 4-Ethynyl-1-(methylsulfonyl)piperidine as a representative example. From the initial steps of chemical synthesis and crystal growth to the final stages of X-ray data collection, structure refinement, and analysis, each phase is critical for generating a high-quality, reliable molecular structure.
For drug development professionals, the resulting crystal structure is not an academic endpoint but a powerful tool. It provides an unambiguous, three-dimensional blueprint that can be used to:
Validate a synthetic route and confirm the constitution of the target molecule.
Inform computational modeling studies, such as docking the ligand into a protein active site.
Guide lead optimization by revealing which parts of the molecule are exposed for modification and which are involved in crucial crystal packing interactions.
Support patent applications with definitive structural characterization.
By following the expert-driven methodologies detailed herein, research teams can unlock the foundational structural insights that accelerate the journey from a promising chemical scaffold to a viable drug candidate.
Exploratory
Solubility of 4-Ethynyl-1-(methylsulfonyl)piperidine in common organic solvents
Physicochemical Profiling and Solubility Dynamics of 4-Ethynyl-1-(methylsulfonyl)piperidine Executive Summary This technical whitepaper provides an authoritative analysis of the solubility profile and physicochemical beh...
Author: BenchChem Technical Support Team. Date: March 2026
Physicochemical Profiling and Solubility Dynamics of 4-Ethynyl-1-(methylsulfonyl)piperidine
Executive Summary
This technical whitepaper provides an authoritative analysis of the solubility profile and physicochemical behavior of 4-Ethynyl-1-(methylsulfonyl)piperidine (CAS: 959918-30-0)[1][2]. Designed for medicinal chemists and drug development professionals, this guide synthesizes structural thermodynamics with field-proven experimental workflows. By decoding the causality behind its solvation mechanics, researchers can reliably integrate this terminal alkyne intermediate into coupling reactions (such as CuAAC click chemistry and Sonogashira couplings) while avoiding common methodological pitfalls.
Structural Paradigm & Physicochemical Constraints
To predict and manipulate the solubility of 4-Ethynyl-1-(methylsulfonyl)piperidine, one must first dissect its molecular architecture. The compound possesses a molecular weight of 187.26 g/mol and is a solid at room temperature[1].
Causality in Acid-Base Behavior:
A common pitfall in piperidine chemistry is assuming that the nitrogen atom can be protonated to enhance aqueous solubility. However, in this compound, the piperidine nitrogen is functionalized with a methylsulfonyl (mesyl) group. The strong electron-withdrawing nature of the sulfonyl group (–SO₂CH₃) heavily delocalizes the nitrogen lone pair, rendering it a neutral, non-ionizable N,N-dialkyl sulfonamide.
Implication: The compound will not form water-soluble hydrochloride salts. Adjusting the pH of aqueous media (e.g., using 1N HCl or 1N NaOH) will yield negligible improvements in solubility.
Lipophilicity vs. Polarity:
The molecule exhibits an empirically calculated LogP of ~0.29 and a Topological Polar Surface Area (TPSA) of 37.38 Ų[3]. This indicates a highly balanced hydrophilic-lipophilic profile. Solvation is driven exclusively by dipole-dipole interactions (via the polar sulfonyl core) and weak hydrogen-bonding (sulfonyl oxygens acting as H-bond acceptors, and the terminal ethynyl proton acting as a weak H-bond donor).
Quantitative Solubility Matrix
Based on the Hansen Solubility Parameters extrapolated from its structural moieties, the following table summarizes the anticipated solubility of 4-Ethynyl-1-(methylsulfonyl)piperidine across standard organic solvents.
Solvent Class
Representative Solvent
Estimated Solubility
Solvation Mechanism & Practical Rationale
Polar Aprotic
Dimethyl Sulfoxide (DMSO)
> 100 mg/mL
Excellent dipole alignment with the sulfonamide group. Ideal for high-concentration stock solutions (e.g., for biological assays)[1].
Polar Ether
Tetrahydrofuran (THF)
> 50 mg/mL
Oxygen heteroatom acts as a strong H-bond acceptor for the ethynyl proton. Preferred for organometallic coupling reactions.
Halogenated
Dichloromethane (DCM)
> 50 mg/mL
Matches the overall lipophilicity of the piperidine ring. The solvent of choice for liquid-liquid extraction and column chromatography.
Polar Protic
Methanol (MeOH)
20 - 50 mg/mL
Moderate solubility. Protic nature competes with the sulfonyl H-bond acceptors. Useful as a co-solvent or for recrystallization.
Aqueous
Water (H₂O)
1 - 5 mg/mL
Poor due to lack of ionizable groups. Co-solvents (like 5-10% DMSO or Tween-80) are strictly required for aqueous biological screening.
Non-Polar
Hexanes / Heptane
< 1 mg/mL
Cannot disrupt the strong crystal lattice forces mediated by the polar sulfonamide core. Functions perfectly as an anti-solvent for precipitation.
Process Visualization: Solvation & Application Workflow
The logical progression from solid handling to downstream chemical application requires strategic solvent selection. The Graphviz diagram below maps this dependency.
Figure 1: Solvation dependency and downstream chemical workflow mapping.
To ensure scientific rigor and maximize yields, below is the standard operating procedure (SOP) for preparing this compound for a Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) reaction, heavily reliant on accurate solubility parameters.
SOP: Preparation and Solvation for Click Chemistry (CuAAC)
Safety Note: This compound carries GHS07 (Harmful) classifications and is associated with H302 (Harmful if swallowed), H315, and H319[1]. Handle within a certified fume hood.
Step 1: System Degassing (Critical Causality)
Action: Sparge 5.0 mL of Tetrahydrofuran (THF) and 5.0 mL of deionized water with dry Nitrogen gas for 15 minutes.
Why: Terminal alkynes like 4-ethynyl-1-(methylsulfonyl)piperidine are highly susceptible to oxidative Glaser homocoupling in the presence of Cu(I) catalysts and dissolved Oxygen. Degassing prevents the formation of unwanted diyne dimers.
Step 2: Substrate Solubilization
Action: Weigh exactly 187.26 mg (1.0 mmol) of 4-Ethynyl-1-(methylsulfonyl)piperidine into a 25 mL round-bottom flask. Add 2.0 mL of the degassed THF. Stir at 300 RPM until visual homogeneity is achieved (typically < 2 minutes).
Why: As derived from Table 1, THF effectively solvates the neutral sulfonamide core while maintaining compatibility with the aqueous conditions needed for Cu(II) reduction.
Step 3: Reagent Introduction
Action: Add the corresponding organic azide (1.05 mmol, 1.05 eq) to the THF solution. Subsequently, add 2.0 mL of degassed water.
Step 4: Catalyst Activation
Action: Add Sodium Ascorbate (0.2 mmol, 0.2 eq) followed by Copper(II) Sulfate pentahydrate (0.1 mmol, 0.1 eq). The solution will briefly turn yellow/brown before settling to a lighter color as Cu(II) is reduced to the active Cu(I) species.
Step 5: Liquid-Liquid Phase Separation (Workup)
Action: Post-reaction, quench with saturated aqueous NH₄Cl. Extract the mixture with Dichloromethane (DCM) (3 x 10 mL).
Why: Unreacted substrate and the target triazole product will preferentially partition into the DCM layer, exploiting the compound's favorable lipophilicity in halogenated solvents, while removing the highly polar copper salts into the aqueous layer.
An In-depth Technical Guide to the Synthesis of 4-Ethynyl-1-(methylsulfonyl)piperidine
For Researchers, Scientists, and Drug Development Professionals The core of this synthetic approach involves the initial preparation of an N-sulfonylated piperidone intermediate, followed by a one-carbon homologation to...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
The core of this synthetic approach involves the initial preparation of an N-sulfonylated piperidone intermediate, followed by a one-carbon homologation to introduce the terminal ethynyl group. This guide will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and offer insights into the rationale behind the procedural steps.
Introduction to 4-Ethynyl-1-(methylsulfonyl)piperidine
4-Ethynyl-1-(methylsulfonyl)piperidine, with the CAS Number 959918-30-0, is a heterocyclic compound featuring a piperidine ring substituted with a terminal alkyne at the 4-position and a methylsulfonyl group on the nitrogen atom.[1][2][3] The presence of the terminal alkyne functionality makes it a particularly useful synthon for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling its conjugation to a wide array of molecules. The piperidine scaffold itself is a prevalent motif in numerous pharmaceuticals, valued for its ability to impart favorable pharmacokinetic properties.[4][5] The methylsulfonyl group serves to modify the electronic and solubility characteristics of the piperidine nitrogen.
Proposed Synthetic Pathway
A logical and efficient synthesis of 4-Ethynyl-1-(methylsulfonyl)piperidine can be envisioned in two primary stages, as depicted below. This pathway begins with the synthesis of the key intermediate, 1-(methylsulfonyl)piperidin-4-one, followed by the introduction of the ethynyl group via a Seyferth-Gilbert homologation.
Caption: Proposed two-stage synthesis of 4-Ethynyl-1-(methylsulfonyl)piperidine.
Stage 1: Synthesis of 1-(Methylsulfonyl)piperidin-4-one
The initial step involves the sulfonylation of the nitrogen atom of a suitable piperidine precursor. A common and effective method is the reaction of a commercially available piperidin-4-one salt with methanesulfonyl chloride in the presence of a base.
Experimental Protocol
Objective: To synthesize 1-(methylsulfonyl)piperidin-4-one from piperidin-4-one hydrochloride.
Materials:
Piperidin-4-one hydrochloride
Methanesulfonyl chloride
Triethylamine (TEA)
Dichloromethane (DCM), anhydrous
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate
Silica gel for column chromatography
Ethyl acetate/Hexanes (for chromatography)
Procedure:
To a solution of piperidin-4-one hydrochloride (1.0 eq) in anhydrous dichloromethane (0.2 M) under an inert atmosphere (e.g., nitrogen), add triethylamine (2.2 eq) at 0 °C.
Stir the mixture at 0 °C for 15 minutes.
Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
Allow the reaction to warm to room temperature and stir for 12-18 hours.
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate/hexanes to afford 1-(methylsulfonyl)piperidin-4-one.
Causality Behind Experimental Choices:
Inert Atmosphere: Prevents the reaction of methanesulfonyl chloride with atmospheric moisture.
Triethylamine: Acts as a base to neutralize the HCl generated during the reaction and to deprotonate the piperidinium salt. A slight excess ensures complete reaction.
0 °C Addition: The reaction is exothermic, and maintaining a low temperature during the addition of the reactive methanesulfonyl chloride helps to control the reaction rate and minimize side reactions.
Aqueous Workup: The use of saturated sodium bicarbonate solution neutralizes any remaining acid and helps to remove water-soluble byproducts. The brine wash aids in the removal of residual water from the organic layer.
Stage 2: Seyferth-Gilbert Homologation for the Synthesis of the Terminal Alkyne
The conversion of the ketone functionality in 1-(methylsulfonyl)piperidin-4-one to a terminal alkyne is a key transformation. The Seyferth-Gilbert homologation, particularly the Ohira-Bestmann modification, is an effective method for this purpose.[1][2][3][6][7] This reaction utilizes an α-diazophosphonate reagent (the Ohira-Bestmann reagent) to convert aldehydes and ketones into alkynes with one additional carbon atom. The use of milder bases like potassium carbonate in the Ohira-Bestmann modification makes it compatible with a wider range of functional groups compared to the original Seyferth-Gilbert protocol which requires strong bases.[3]
Mechanistic Insight
The reaction proceeds through the deprotonation of the Ohira-Bestmann reagent by a base, followed by nucleophilic attack on the ketone carbonyl. The resulting intermediate undergoes cyclization to form an oxaphosphetane, which then eliminates dimethyl phosphate to yield a vinyldiazo species. Subsequent loss of nitrogen gas generates a vinylidene carbene, which rearranges via a 1,2-hydride shift to furnish the terminal alkyne.
Caption: Simplified mechanism of the Seyferth-Gilbert homologation.
Experimental Protocol
Objective: To synthesize 4-Ethynyl-1-(methylsulfonyl)piperidine from 1-(methylsulfonyl)piperidin-4-one.
To a solution of 1-(methylsulfonyl)piperidin-4-one (1.0 eq) in anhydrous methanol (0.1 M) under an inert atmosphere, add potassium carbonate (2.0 eq).
Stir the mixture at room temperature for 15 minutes.
Add the Ohira-Bestmann reagent (1.5 eq) to the reaction mixture.
Continue stirring the reaction at room temperature for 12-24 hours.
Monitor the reaction progress by TLC.
Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.
Partition the residue between diethyl ether and saturated aqueous ammonium chloride solution.
Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate/hexanes to yield 4-Ethynyl-1-(methylsulfonyl)piperidine.
Causality Behind Experimental Choices:
Potassium Carbonate: A mild base suitable for the Ohira-Bestmann modification, which deprotonates the reagent to initiate the reaction.
Methanol: Acts as the solvent for the reaction.
Ammonium Chloride Quench: Neutralizes the basic reaction mixture.
Diethyl Ether Extraction: A suitable solvent for extracting the relatively nonpolar product from the aqueous phase.
Data Summary
Compound
Molecular Formula
Molecular Weight ( g/mol )
Physical Form
CAS Number
4-Ethynyl-1-(methylsulfonyl)piperidine
C₈H₁₃NO₂S
187.26
Solid
959918-30-0
1-(Methylsulfonyl)piperidin-4-one
C₆H₁₁NO₃S
177.22
Solid
87384-52-3
Conclusion
This technical guide outlines a robust and reproducible two-step synthesis for 4-Ethynyl-1-(methylsulfonyl)piperidine. The pathway leverages well-established synthetic transformations, namely the sulfonylation of a piperidone and the subsequent Seyferth-Gilbert homologation. The provided detailed protocols and mechanistic insights are intended to equip researchers and drug development professionals with the necessary information to successfully synthesize this valuable chemical building block for applications in medicinal chemistry and beyond.
References
Seyferth, D.; Marmor, R. S.; Hilbert, P. Reactions of dimethylphosphono-substituted diazoalkanes. (MeO)2P(O)CR transfer to olefins and 1,3-dipolar additions of (MeO)2P(O)C(N2)R. J. Org. Chem.1971 , 36 (10), 1379–1386. [Link]
Gilbert, J. C.; Weerasooriya, U. Diazoethenes: their attempted synthesis from aldehydes and aromatic ketones by way of the Horner-Emmons modification of the Wittig reaction. A facile synthesis of alkynes. J. Org. Chem.1982 , 47 (10), 1837–1845. [Link]
Ohira, S. Methanol-induced homologation of aldehydes to terminal alkynes with dimethyl (1-diazo-2-oxopropyl)phosphonate. Synth. Commun.1989 , 19 (3-4), 561-564. [Link]
Lash, T. D. The synthesis of piperidines and other saturated nitrogen heterocycles. In Comprehensive Organic Synthesis II; Molander, G. A., Knochel, P., Eds.; Elsevier, 2014; Vol. 5, pp 634-695. [Link]
Vitaku, E.; Smith, D. T.; Njardarson, J. T. Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. J. Med. Chem.2014 , 57 (24), 10257–10274. [Link]
A Technical Guide to the Characterization of 4-Ethynyl-1-(methylsulfonyl)piperidine: Purity and Molecular Weight Determination
Introduction 4-Ethynyl-1-(methylsulfonyl)piperidine is a heterocyclic compound of significant interest in contemporary drug discovery and development. Its rigid piperidine core, functionalized with a terminal alkyne and...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
4-Ethynyl-1-(methylsulfonyl)piperidine is a heterocyclic compound of significant interest in contemporary drug discovery and development. Its rigid piperidine core, functionalized with a terminal alkyne and a methylsulfonyl group, presents a versatile scaffold for the synthesis of novel therapeutic agents. The ethynyl group serves as a valuable handle for click chemistry and other coupling reactions, while the methylsulfonyl moiety can influence the compound's physicochemical properties, such as solubility and metabolic stability.
This in-depth technical guide provides a comprehensive overview of the essential analytical methodologies for determining the purity and confirming the molecular weight of 4-Ethynyl-1-(methylsulfonyl)piperidine. Tailored for researchers, scientists, and drug development professionals, this document outlines the theoretical underpinnings and practical applications of key analytical techniques, ensuring the quality and integrity of this critical research compound.
Table 1: Physicochemical Properties of 4-Ethynyl-1-(methylsulfonyl)piperidine
I. Molecular Weight Confirmation by Mass Spectrometry
Mass spectrometry (MS) is an indispensable tool for the unambiguous determination of the molecular weight of a compound, providing crucial confirmation of its identity. For 4-Ethynyl-1-(methylsulfonyl)piperidine, soft ionization techniques are preferred to minimize fragmentation and maximize the abundance of the molecular ion.
A. Rationale for Method Selection
Electrospray ionization (ESI) is the premier choice for this compound. The basic nitrogen atom in the piperidine ring is readily protonated, making it highly amenable to ESI in positive ion mode. This technique typically yields the protonated molecule, [M+H]⁺, allowing for a direct and accurate measurement of the molecular weight.
B. Experimental Protocol: ESI-MS
Sample Preparation:
Accurately weigh approximately 1 mg of 4-Ethynyl-1-(methylsulfonyl)piperidine.
Dissolve the sample in a suitable solvent, such as methanol or acetonitrile, to a final concentration of approximately 10 µg/mL.
Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
Instrumentation and Parameters:
Mass Spectrometer: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is recommended for accurate mass measurement.
Infusion: Introduce the sample solution into the ion source via direct infusion at a flow rate of 5-10 µL/min.
Mass Range: Scan a mass range that encompasses the expected molecular ion, for example, m/z 100-500.
Data Analysis: The primary ion of interest is the protonated molecule [M+H]⁺. For 4-Ethynyl-1-(methylsulfonyl)piperidine (C₈H₁₃NO₂S, exact mass: 187.0718), the expected m/z for the [M+H]⁺ ion is 188.0796.
C. Data Interpretation and Expected Fragmentation
While the goal of this analysis is to observe the molecular ion, some fragmentation may occur. Understanding potential fragmentation pathways can provide additional structural confirmation. In tandem MS (MS/MS) experiments, the [M+H]⁺ ion would be isolated and subjected to collision-induced dissociation (CID).
A plausible fragmentation pathway for N-sulfonylpiperidines involves the loss of the sulfonyl group. For aromatic sulfonamides, the elimination of SO₂ (a loss of 64 Da) has been observed.[4] Another common fragmentation pattern for piperidine derivatives is the cleavage of the ring structure.
II. Structural Elucidation and Purity Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the identity of 4-Ethynyl-1-(methylsulfonyl)piperidine and for assessing its purity by identifying any organic impurities.
A. Rationale for NMR Analysis
The unique chemical environment of each proton and carbon atom in the molecule will result in a distinct signal in the NMR spectrum. The chemical shift, integration, and coupling patterns of these signals provide a detailed fingerprint of the molecular structure.
B. Experimental Protocol: ¹H and ¹³C NMR
Sample Preparation:
Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
Instrumentation and Parameters:
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.
Experiments:
¹H NMR: A standard proton experiment is performed to observe the chemical shifts, integrations, and coupling constants of the hydrogen atoms.
¹³C NMR: A proton-decoupled carbon experiment will show a single peak for each unique carbon atom.
2D NMR (Optional but Recommended): Experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to definitively assign proton and carbon signals, respectively.
C. Predicted ¹H and ¹³C NMR Data
Based on the structure of 4-Ethynyl-1-(methylsulfonyl)piperidine and data from similar compounds, the following spectral features are anticipated[5][6]:
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Ethynyl-1-(methylsulfonyl)piperidine in CDCl₃
Atom Position
Predicted ¹H Chemical Shift (ppm)
Predicted ¹³C Chemical Shift (ppm)
Ethynyl-H
~2.0 - 2.5 (s)
-
Ethynyl-C
-
~70 - 80
C4-H (piperidine)
~2.5 - 2.8 (m)
~30 - 35
C2/C6-H (piperidine, axial)
~2.8 - 3.1 (m)
~45 - 50
C2/C6-H (piperidine, equatorial)
~3.6 - 3.9 (m)
~45 - 50
C3/C5-H (piperidine)
~1.6 - 2.0 (m)
~30 - 35
Methyl-H (sulfonyl)
~2.8 (s)
~35 - 40
Note: These are estimated chemical shifts and may vary depending on the solvent and other experimental conditions.
III. Purity Determination by High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of individual components in a mixture, making it ideal for assessing the purity of 4-Ethynyl-1-(methylsulfonyl)piperidine.
A. Rationale for Method Selection
Reversed-phase HPLC (RP-HPLC) is the most suitable method for this compound due to its moderate polarity. A C18 stationary phase will provide sufficient retention, and a mobile phase of water and an organic solvent will allow for the effective elution and separation of the target compound from potential impurities.
B. Experimental Protocol: RP-HPLC
Sample and Standard Preparation:
Stock Solution: Prepare a stock solution of 4-Ethynyl-1-(methylsulfonyl)piperidine at a concentration of 1 mg/mL in a suitable diluent (e.g., acetonitrile/water, 50:50 v/v).
Working Solution: Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.
Filter all solutions through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
HPLC System: A standard HPLC system equipped with a UV detector.
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase: An isocratic or gradient elution using a mixture of water (A) and acetonitrile (B), both containing 0.1% formic acid to improve peak shape. A starting condition could be 70% A and 30% B.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection: UV detection at a wavelength where the compound has some absorbance (a scouting run with a photodiode array detector is recommended to determine the optimal wavelength).
Injection Volume: 10 µL.
Data Analysis:
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
C. Method Validation Considerations
For use in a regulated environment, the HPLC method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.
IV. Workflow Visualization
The following diagrams illustrate the logical flow of the analytical processes described in this guide.
Caption: Workflow for Purity and Structural Analysis.
V. Conclusion
The analytical methods detailed in this guide—mass spectrometry, NMR spectroscopy, and HPLC—provide a robust framework for the comprehensive characterization of 4-Ethynyl-1-(methylsulfonyl)piperidine. By employing these techniques, researchers can confidently verify the molecular weight, elucidate the structure, and accurately determine the purity of this important synthetic building block. Adherence to these protocols will ensure the generation of high-quality, reliable data, which is paramount for the integrity of research and the successful advancement of drug development programs.
References
4-(Piperidine-1-sulfonyl)-benzonitrile - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
Separation of Piperidine, 1-acetyl- on Newcrom R1 HPLC column | SIELC Technologies. (n.d.). Retrieved from [Link]
Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors. (n.d.). IRIS. Retrieved from [Link]
Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (n.d.). PMC. Retrieved from [Link]
Synthesis and Biological Evaluation of some Substituted 4-Piperidones. (n.d.). International Journal of ChemTech Research. Retrieved from [Link]
Synthesis of biologically active O-substituted derivatives of 1-[(3, 5- dichloro-2-hydroxyphenyl)sulfonyl]piperidine. (n.d.). Retrieved from [Link]
Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. (2022). PubMed. Retrieved from [Link]
Development of HPLC method to determine Piperine in different piper species. (n.d.). Retrieved from [Link]
Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. (n.d.). ResearchGate. Retrieved from [Link]
Ion fragmentation of small molecules in mass spectrometry. (2010). Retrieved from [Link]
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]
Synthesis and Antimicrobial Activity of Some Novel Thiazolidinones Containing 1-(Methylsulfonyl) Piperidine Moiety. (n.d.). ResearchGate. Retrieved from [Link]
Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. (2008). PubMed. Retrieved from [Link]
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). Retrieved from [Link]
Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. (n.d.). Retrieved from [Link]
Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. (n.d.). Longdom Publishing. Retrieved from [Link]
The influence of chemical modifications on the fragmentation behavior of fentanyl and fentanyl‐related compounds in electrospray ionization tandem mass spectrometry. (2020). West Virginia University. Retrieved from [Link]
Piperidine Synthesis. (n.d.). DTIC. Retrieved from [Link]
Application Note: Advanced Utilization of 4-Ethynyl-1-(methylsulfonyl)piperidine in PROTAC Assembly
Contextualizing the Modality: Beyond the PEG Chain The design of Proteolysis Targeting Chimeras (PROTACs) is inherently constrained by the "rule of five" violations typical of heterobifunctional molecules. Historically,...
Author: BenchChem Technical Support Team. Date: March 2026
Contextualizing the Modality: Beyond the PEG Chain
The design of Proteolysis Targeting Chimeras (PROTACs) is inherently constrained by the "rule of five" violations typical of heterobifunctional molecules. Historically, PROTAC linkers have relied heavily on linear alkyl or polyethylene glycol (PEG) chains. However, these flexible linkers often suffer from high entropic penalties upon forming the necessary ternary complex (Target Protein–PROTAC–E3 Ligase) and can lead to poor pharmacokinetic (PK) profiles due to high lipophilicity or metabolic liability .
To overcome this, next-generation degrader design incorporates semi-rigid, functionalized heterocycles. 4-Ethynyl-1-(methylsulfonyl)piperidine (CAS: 959918-30-0) has emerged as a critical building block in this space. Featuring a neutral, highly polar methylsulfonyl group coupled with a conformationally restricted piperidine ring, this motif lowers the entropic cost of binding while significantly modulating the molecule's overall polarity and solubility. The terminal alkyne provides a bio-orthogonal "click" handle, enabling rapid generation of 1,2,3-triazole linkages that act as metabolically stable bioisosteres for amide bonds . In PROTAC architecture, this molecule serves either as a branched physicochemical tuner or as a terminal targeted warhead stitched onto an azide-functionalized E3-linker framework.
Physicochemical Design Rationale
Understanding the molecular descriptors of 4-Ethynyl-1-(methylsulfonyl)piperidine allows medicinal chemists to precisely engineer the degradation complex. The table below summarizes its foundational properties and their specific advantages in PROTAC synthesis.
Descriptors
Value
Structural Impact & Pharmacokinetic Rationale
CAS Number
959918-30-0
Unique identifier for reproducible reagent sourcing .
Molecular Weight
187.26 g/mol
Low molecular weight preserves the "size budget" for the PROTAC's terminal ligands, facilitating cellular permeability.
Calculated LogP
~0.29
The hydrophilic methylsulfonyl moiety reduces overall lipophilicity, actively counteracting the "grease" of traditional PROTACs.
TPSA
37.38 Ų
Enhances aqueous solubility without significantly hindering passive membrane diffusion across target cell lines.
Conformational Rigidity
Saturated Heterocycle
The piperidine ring pre-organizes the linker trajectory, reducing the entropic penalty () during ternary complex formation.
Workflow: Modular Linker Assembly via Click Chemistry
The integration of 4-Ethynyl-1-(methylsulfonyl)piperidine relies on precise orchestration of the CuAAC reaction. The following logic model visualizes the bio-orthogonal assembly of a PROTAC intermediate.
Figure 1. CuAAC synthesis workflow for integrating the piperidine module into a PROTAC intermediate.
Standard Operating Procedure: CuAAC Click Conjugation
This self-validating protocol ensures complete conversion of the terminal alkyne to the desired 1,4-disubstituted triazole PROTAC scaffold.
Reagent Preparation & Causality
Substrates: Azide-PROTAC precursor (1.0 eq) and 4-Ethynyl-1-(methylsulfonyl)piperidine (1.1 eq). The slight alkyne excess ensures total consumption of the more valuable, complex azide.
Expert Insight: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is mandatory here. It rapidly forms a complex with the reduced Cu(I), protecting it from disproportionation and oxygen-induced degradation while accelerating the reaction kinetics. Sodium Ascorbate acts as the in situ reducing agent to transform Cu(II) to the active Cu(I) species .
Solvent System:
-Butanol / Water (1:1 v/v). This biphasic-miscible system solubilizes the highly polar inorganic catalytic salts (in water) and the organic starting materials (in t-BuOH).
Step-by-Step Execution
Reaction Setup: In a 10 mL oven-dried Schlenk flask, dissolve the Azide-PROTAC precursor (100 µmol) and 4-Ethynyl-1-(methylsulfonyl)piperidine (110 µmol, ~20.6 mg) in 2.0 mL of
-BuOH.
Degassing: Sparge the solution with Argon for 5 minutes. Causality: Dissolved oxygen can rapidly oxidize Cu(I) back to Cu(II), stalling the reaction and promoting off-target alkyne-alkyne homocoupling (Glaser coupling).
Catalyst Pre-complexation: In a separate vial, dissolve CuSO
5HO (10 µmol) and THPTA (50 µmol) in 1.0 mL of deionized HO. Agitate until the solution turns a faint blue, indicating successful complexation. Add this aqueous complex to the Schlenk flask.
Initiation: Prepare a fresh solution of Sodium Ascorbate (50 µmol) in 1.0 mL of H
O. Add this dropwise to the main reaction mixture. Note: The solution should transition from pale blue to colorless or slightly yellow, signaling the generation of active Cu(I).
Propagation: Stir the sealed reaction vigorously at room temperature for 2 to 4 hours. Monitor consumption of the azide via LC-MS.
Reaction Workup & Copper Scavenging
Quenching: Once LC-MS confirms complete conversion, dilute the reaction mixture with 5 mL of ethyl acetate and 5 mL of saturated aqueous EDTA (Ethylenediaminetetraacetic acid) solution.
Copper Chelation: Stir the biphasic mixture vigorously for 30 minutes.
Expert Insight: PROTACs intended for cell-based degradation assays (e.g., HiBiT, Western Blots) must be rigorously stripped of heavy metals. Trace copper can catalyze oxidative damage in cells, generating false positives in cellular viability readouts. EDTA fully sequesters the copper into the aqueous layer.
Extraction & Drying: Separate the organic layer. Wash with brine (1 × 5 mL), dry over anhydrous Na
SO, and concentrate under reduced pressure.
Purification: Purify the crude material using reverse-phase high-performance liquid chromatography (RP-HPLC) utilizing a water/acetonitrile gradient buffered with 0.1% TFA or formic acid.
References
Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, National Center for Biotechnology Information (PMC).[Link]
PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances, National Center for Biotechnology Information (PMC).[Link]
Application
Application Note: Precision Peptide Functionalization with 4-Ethynyl-1-(methylsulfonyl)piperidine via CuAAC
Executive Summary The functionalization of synthetic peptides with specific pharmacophores is a critical step in modern drug development and bioconjugation. This application note details an optimized, self-validating pro...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The functionalization of synthetic peptides with specific pharmacophores is a critical step in modern drug development and bioconjugation. This application note details an optimized, self-validating protocol for conjugating 4-Ethynyl-1-(methylsulfonyl)piperidine to azide-bearing peptides via Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)[1]. By synthesizing structural causality with an in-depth understanding of transition-metal kinetics, this guide ensures high-yield, site-specific labeling while preventing unwanted peptide oxidation and degradation.
Structural Rationale: The Pharmacophore & Causality
Functionalizing peptides requires careful consideration of both the conjugation chemistry and the biophysical impact of the appended moiety.
Why 4-Ethynyl-1-(methylsulfonyl)piperidine?
Bioorthogonal Handle: The terminal ethynyl group provides an unhindered target for CuAAC[2]. Once reacted, it forms a 1,4-disubstituted 1,2,3-triazole. This triazole ring acts as a rigid, protease-resistant peptide bond isostere, improving the half-life of the conjugate.
Physicochemical Enhancement: The 1-(methylsulfonyl)piperidine moiety (MW: 187.26 Da) is highly valued in medicinal chemistry[3]. The piperidine ring increases the fraction of sp3-hybridized carbons (Fsp3), which strongly correlates with improved clinical safety and reduced off-target binding. Simultaneously, the methylsulfonyl group acts as a potent hydrogen-bond acceptor, significantly improving aqueous solubility and metabolic stability compared to standard hydrophobic fluorophores or aliphatic tags.
Why THPTA-Accelerated CuAAC?
Uncomplexed copper can generate Reactive Oxygen Species (ROS) in the presence of molecular oxygen and ascorbate, leading to the rapid oxidative degradation of susceptible peptide residues (e.g., Histidine, Arginine, Methionine)[4]. We employ THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), a highly water-soluble tripodal ligand. THPTA heavily biases the Cu(I) coordination sphere, radically accelerating the rate of triazole formation while sterically shielding the copper center from undergoing deleterious redox cycling that destroys the peptide backbone[1].
Experimental Workflow
The following pathway illustrates the sequence of operations required to safely manage the copper catalytic cycle while preserving peptide integrity.
Logical workflow of CuAAC peptide functionalization highlighting causality of reagent addition.
Quantitative Reaction Parameters
To ensure reproducibility, reactions should be conducted under optimized stoichiometric ratios. The parameters below reflect an optimized balance ensuring >95% conversion with minimal oxidative byproducts.
Component
Function
Equivalents (vs Peptide)
Target Final Conc.
Solvent System / Notes
Azido-Peptide
Primary Substrate
1.0 eq
100 µM
100 mM HEPES (pH 7.4). Avoid Tris/EDTA.
4-Ethynyl-1-(methylsulfonyl)piperidine
Reactive Pharmacophore
3.0 - 5.0 eq
300 - 500 µM
DMSO (Maintain final DMSO < 10% v/v).
CuSO₄·5H₂O
Catalyst Precursor
1.0 - 2.0 eq
100 - 200 µM
Milli-Q H₂O. Must be pre-complexed.
THPTA Ligand
Cu(I) Stabilizer
5.0 - 10.0 eq
500 - 1000 µM
Milli-Q H₂O. (Min. 5:1 ratio to Cu).
Sodium Ascorbate
In situ Reductant
10.0 - 20.0 eq
1000 - 2000 µM
Milli-Q H₂O. Make fresh immediately prior.
Self-Validating Protocol
This methodology represents a self-validating system: by explicitly separating the catalytic pre-assembly from the active biological substrate, the protocol proactively identifies reagent failure before precious peptide is lost.
Phase 1: Preparation & Catalytic Pre-assembly
Causality Check: Pre-mixing Cu(II) and the ligand guarantees that when copper is reduced to the highly reactive Cu(I) state, it is immediately stabilized by THPTA, preventing random coordination to the peptide's heteroatoms.
Peptide Solubilization: Dissolve the azido-peptide in 100 mM HEPES buffer (pH 7.4) to a concentration of roughly 120 µM.
Pharmacophore Addition: Add the 4-Ethynyl-1-(methylsulfonyl)piperidine from a 10 mM DMSO stock to the peptide solution[3]. Vortex gently.
Catalyst Pre-complexation (Critical): In a separate microcentrifuge tube, mix the CuSO₄·5H₂O stock with the THPTA ligand stock at a 1:5 molar ratio.
Validation: The solution should turn a distinct, clear pale blue. A cloudy solution indicates degraded ligand or impure water; discard and remake. Incubate for 5 minutes at room temperature.
Phase 2: Reaction Execution & In-Situ Monitoring
Causality Check: Sodium ascorbate is added last. By generating Cu(I) only in the presence of the pre-equilibrated alkyne-azide mixture, the catalyst is forced immediately into the productive cycloaddition cycle, dramatically shrinking the time window for ROS generation[2].
Initiation: Transfer the pre-complexed Cu/THPTA solution into the peptide/alkyne mixture.
Reduction: Quickly weigh and dissolve Sodium Ascorbate in Milli-Q water to make a 100 mM stock. Immediately add the required volume to the reaction mixture to achieve a 10-20x excess over the peptide.
Validation: The reaction mixture may flash slightly yellow/orange upon reduction of Cu(II) to Cu(I), indicating successful activation.
Incubation: Incubate at 25°C in the dark.
In-Situ Checkpoint (Self-Validation at t = 30 min): Remove a 5 µL aliquot, mix with 15 µL of 10 mM EDTA to quench, and inject immediately onto an LC-MS. You must observe a mass shift of +187.26 Da . If starting material remains but ascorbate solution has turned brownish, the reductant has oxidized too quickly. Re-spike with 10 eq of fresh Sodium Ascorbate[4].
Phase 3: Quenching & Validation
Arrest Reaction: Upon confirming complete conversion via LC-MS (typically 1–2 hours), arrest the reaction by adding a 0.5 M EDTA (pH 8.0) stock solution to a final concentration of 5–10 mM[5].
Causality Check: EDTA outcompetes THPTA to scavenge all copper ions, stripping the catalyst from the triazole ring and permanently halting radical chemistry. Wait 15 minutes before proceeding to purification.
Analytical Quality Control
Final conjugates must be validated to ensure triazole linkage integrity and absence of copper-induced oxidations (e.g., +16 Da mass shifts on Methionine residues).
RP-HPLC: Utilize a C18 column (300 Å, 5 µm). Run a linear gradient of 0.1% TFA in Water (Solvent A) and 0.1% TFA in Acetonitrile (Solvent B)[5]. The conjugated peptide will generally exhibit increased retention time due to the lipophilic properties of the piperidine ring, though this is partially offset by the polarity of the methylsulfonyl group.
ESI-MS (Positive Mode): Verify the intact mass. The theoretical exact mass is: Mass(Azido-Peptide) + 187.26 Da. Expect a prominent[M+H]⁺ or multiply charged [M+nH]ⁿ⁺ species dependent on the peptide length.
Application Note: Leveraging 4-Ethynyl-1-(methylsulfonyl)piperidine for Fragment-Based Drug Discovery
Introduction Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern medicinal chemistry, providing an efficient and intelligent alternative to traditional high-throughput screening...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern medicinal chemistry, providing an efficient and intelligent alternative to traditional high-throughput screening (HTS).[1][2] By screening libraries of low-molecular-weight compounds, FBDD identifies "fragments" that bind with low affinity but high ligand efficiency to a biological target.[3] These initial hits serve as high-quality starting points for structure-guided optimization into potent, drug-like lead candidates.[1][4] This approach has successfully delivered multiple FDA-approved drugs and continues to be instrumental in tackling challenging targets previously deemed "undruggable".[1][2]
This guide focuses on a particularly valuable building block for FBDD campaigns: 4-Ethynyl-1-(methylsulfonyl)piperidine . We will explore its physicochemical properties, the strategic importance of its functional groups, and provide detailed protocols for its application in a typical FBDD workflow. This molecule's unique combination of a 3D-rich scaffold, a versatile chemical handle, and favorable fragment-like properties makes it an exemplary tool for researchers aiming to accelerate hit identification and lead optimization.
Section 1: Physicochemical Profile and "Fragment-Likeness"
The suitability of a molecule for an FBDD library is governed by a set of empirical guidelines, often referred to as the "Rule of Three" (MW ≤ 300 Da, cLogP ≤ 3, H-bond donors/acceptors ≤ 3).[2] 4-Ethynyl-1-(methylsulfonyl)piperidine aligns exceptionally well with these principles, making it an ideal candidate for fragment screening.
Table 1: Physicochemical Properties of 4-Ethynyl-1-(methylsulfonyl)piperidine
Indicates high aqueous solubility, which is critical for reliable execution of biophysical screening assays and reduces the risk of non-specific binding.
Hydrogen Bond Acceptors
2 (Sulfonyl Oxygens)
Calculated
Conforms to the "Rule of Three," preventing excessive polarity that could hinder cell permeability later in optimization.
A high Fsp³ indicates a three-dimensional character, which can lead to improved binding selectivity and better physicochemical properties compared to flat, aromatic fragments.
Suitable for handling and preparation of stock solutions for screening.
The data clearly demonstrates that 4-Ethynyl-1-(methylsulfonyl)piperidine is not just a fragment, but a high-quality one. Its low molecular weight and high degree of sp³ hybridization provide a foundation for building complex, selective, and potent inhibitors while maintaining favorable drug-like properties.[6]
Section 2: The Strategic Role of Key Functional Groups
The power of this fragment lies in the distinct and complementary roles of its three primary structural motifs.
Caption: Key functional motifs of 4-Ethynyl-1-(methylsulfonyl)piperidine.
The Ethynyl Group (Alkyne): This is arguably the most valuable feature for hit-to-lead development. As a terminal alkyne, it is a prime substrate for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the most common "click chemistry" reaction. This allows for the rapid and efficient linking of the fragment to other molecules (e.g., another fragment, a solubilizing tail, or a larger chemical entity) with near-perfect yields and minimal side products. Furthermore, the alkyne can act as a hydrogen bond acceptor or a weak hydrogen bond donor, and in some contexts, it can be developed into a covalent warhead to target nearby nucleophilic residues like cysteine.
The Piperidine Scaffold: Saturated heterocyclic rings like piperidine are highly sought-after in drug discovery.[7] This non-aromatic, 3D scaffold provides defined exit vectors from the binding pocket, guiding the rational "growing" of the fragment into unoccupied space to form new, affinity-enhancing interactions.[4][8]
The Methylsulfonyl Group: This polar group significantly contributes to the fragment's high aqueous solubility.[6] The two oxygen atoms are strong hydrogen bond acceptors, capable of forming key interactions with the target protein. Unlike a carboxylic acid or an amine, the sulfonyl group is non-ionizable across the physiological pH range, which can simplify interpretation of structure-activity relationships (SAR) and lead to more predictable pharmacokinetic properties during lead optimization.
Section 3: Experimental Protocols for FBDD Application
The following protocols outline the use of 4-Ethynyl-1-(methylsulfonyl)piperidine in a typical FBDD campaign.
Protocol 3.1: Primary Fragment Screening using Surface Plasmon Resonance (SPR)
This protocol describes a primary screen to identify if the fragment binds to a target protein immobilized on an SPR sensor chip.
Protein Immobilization: Immobilize the target protein onto a CM5 sensor chip flow cell using standard amine coupling chemistry. Aim for a density that will yield a response of ~100 RU for the fragment. Leave a separate flow cell activated and blocked with ethanolamine to serve as a reference surface.
Fragment Solution Preparation: Prepare a 100 mM stock solution of 4-Ethynyl-1-(methylsulfonyl)piperidine in 100% DMSO. Create a dilution series in running buffer (e.g., 1000, 500, 250, 125, 62.5 µM). Ensure the final DMSO concentration is matched across all samples and is typically ≤1% to avoid artifacts.
SPR Screening Assay:
Equilibrate the system with running buffer until a stable baseline is achieved.
Inject the highest concentration (e.g., 1000 µM) of the fragment solution over both the target and reference flow cells for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).
Perform a buffer-only (blank) injection for double referencing.
Data Analysis: Subtract the reference flow cell data and the blank injection data from the active flow cell response. A concentration-dependent binding signal that fits a steady-state affinity model indicates a positive hit.
Scientist's Note (Trustworthiness): The use of a reference flow cell and buffer blanks is critical for eliminating false positives arising from bulk refractive index changes or non-specific binding to the chip surface. A true binding event should be specific to the target-immobilized flow cell.[1]
Protocol 3.2: Hit Validation and Structural Elucidation using X-ray Crystallography
This protocol is used to confirm the binding of the fragment and determine its precise location and orientation within the target's binding site.
Materials & Equipment:
Crystallization-grade target protein
4-Ethynyl-1-(methylsulfonyl)piperidine
Crystallization screens and plates (sitting or hanging drop)
Microscope
Cryoprotectant
Synchrotron X-ray source
Procedure:
Co-crystallization or Soaking:
Co-crystallization: Set up crystallization trials with the target protein pre-incubated with a 5-10 fold molar excess of the fragment.
Soaking: If native protein crystals (apo-crystals) are already available, soak them in a solution containing the fragment (e.g., 1-10 mM) and cryoprotectant for a period ranging from minutes to hours.
Crystal Harvesting and Data Collection: Harvest a suitable crystal, flash-cool it in liquid nitrogen, and collect diffraction data at a synchrotron beamline.
Structure Determination: Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure.
Analysis: Carefully examine the resulting electron density map. Unambiguous, positive difference density corresponding to the shape of 4-Ethynyl-1-(methylsulfonyl)piperidine confirms its binding and reveals its specific interactions with the protein.[4][9]
Scientist's Note (Expertise): The soaking method is often faster but may not succeed if the fragment's binding site is occluded in the crystal lattice. Co-crystallization can sometimes yield a higher-quality complex but requires more optimization. The resulting structural data is the most valuable asset for guiding the next phase of drug design.[2]
Protocol 3.3: Fragment Elaboration via "Click Chemistry" (CuAAC)
This protocol provides a general method for growing the initial fragment hit by linking it to an azide-containing molecule.
Materials & Equipment:
4-Ethynyl-1-(methylsulfonyl)piperidine
An azide-containing fragment or linker (R-N₃)
Copper(II) sulfate (CuSO₄)
Sodium ascorbate
Solvent (e.g., t-BuOH/H₂O mixture)
Stir plate, vials, standard glassware
Purification system (e.g., HPLC or column chromatography)
Procedure:
Reaction Setup: In a reaction vial, dissolve 4-Ethynyl-1-(methylsulfonyl)piperidine (1.0 eq) and the desired azide partner (R-N₃, 1.0-1.2 eq) in the chosen solvent system.
Catalyst Preparation: In a separate vial, prepare fresh aqueous solutions of CuSO₄ (e.g., 0.1 M) and sodium ascorbate (e.g., 0.2 M).
Reaction Initiation: Add the CuSO₄ solution (e.g., 5 mol%) to the main reaction mixture, followed by the sodium ascorbate solution (e.g., 10 mol%). The sodium ascorbate reduces Cu(II) to the active Cu(I) species in situ.
Monitoring: Stir the reaction at room temperature. Monitor its progress by TLC or LC-MS until the starting materials are consumed.
Workup and Purification: Upon completion, perform an appropriate aqueous workup to remove copper salts. Purify the resulting triazole-linked product by a suitable chromatographic method.
Characterization: Confirm the structure and purity of the new, elaborated molecule by NMR and mass spectrometry before biological testing.
Scientist's Note (Causality): The CuAAC reaction is chosen for its high efficiency, functional group tolerance, and bio-orthogonality. It creates a stable, five-membered triazole ring that acts as a rigid linker between the two fragments, which can itself participate in hydrogen bonding to improve affinity.
Section 4: Integrated FBDD Workflow
The following diagram illustrates the complete FBDD process, highlighting the central role of a versatile fragment like 4-Ethynyl-1-(methylsulfonyl)piperidine.
Caption: A typical FBDD workflow from screening to candidate selection.
This workflow demonstrates how an initial hit, identified through sensitive biophysical techniques, is validated structurally.[2][9] This structural information is paramount, as it reveals the precise binding mode and informs which optimization strategy—growing, linking, or merging—is most appropriate.[8][10] The ethynyl group on 4-Ethynyl-1-(methylsulfonyl)piperidine makes it particularly amenable to the powerful fragment linking strategy.
References
Vertex AI Search. (n.d.). Fragment-Based Drug Design (FBDD) | Methodology & Protocol.
Blazechem. (n.d.). 4-Ethynyl-1-(Methylsulfonyl)piperidine: A Cutting-Edge Compound.
Massachusetts Biotechnology Council. (2025, November 19). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research.
The Role of Piperidine Compounds in Cancer Research: A Detailed Guide for Scientists
Introduction: The Significance of the Piperidine Scaffold in Oncology The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as a "privileged structure" in medicinal chemistry.[1] Its prevalence in a...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Significance of the Piperidine Scaffold in Oncology
The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as a "privileged structure" in medicinal chemistry.[1] Its prevalence in a multitude of FDA-approved drugs and biologically active compounds underscores its importance in drug discovery.[2][3] In the realm of oncology, piperidine and its derivatives have emerged as a particularly promising class of molecules, demonstrating significant potential in both therapeutic and diagnostic applications.[4][5] Their synthetic tractability, coupled with their ability to modulate key biological pathways, makes them an attractive scaffold for the development of novel anticancer agents.[6][7]
This comprehensive guide provides an in-depth exploration of the role of piperidine compounds in cancer research. It is designed to equip researchers, scientists, and drug development professionals with a thorough understanding of their mechanisms of action, practical applications, and the experimental protocols necessary for their evaluation.
Mechanisms of Action: How Piperidine Compounds Combat Cancer
Piperidine derivatives exert their anticancer effects through a variety of mechanisms, often by modulating critical signaling pathways that are frequently dysregulated in cancer.[8][9] These compounds can induce apoptosis (programmed cell death), inhibit cell proliferation, and prevent metastasis by targeting key proteins and enzymes involved in cancer progression.[8][10]
One of the most prominent pathways targeted by piperidine compounds is the PI3K/Akt signaling cascade .[11][12] This pathway plays a central role in regulating cell growth, survival, and proliferation.[11] Dysregulation of the PI3K/Akt pathway is a hallmark of many cancers, making it an attractive target for therapeutic intervention.[12] Certain 3-substituted piperidine derivatives have been shown to be potent inhibitors of PI3K, thereby blocking the downstream signaling that promotes cancer cell survival.[12]
Another crucial mechanism involves the induction of apoptosis . Piperidine and its naturally occurring derivative, piperine, can trigger the apoptotic cascade through various means.[8] This includes the release of reactive oxygen species (ROS), activation of mitochondrial cytochrome C, and modulation of the Bax/Bcl-2 protein ratio, which ultimately leads to the activation of caspases, the key executioners of apoptosis.[8]
Furthermore, some piperidine derivatives function as inhibitors of crucial enzymes involved in cancer progression, such as cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptor 2 (VEGFR2).[13][14] By inhibiting these multi-target kinases, these compounds can effectively halt the cell cycle and prevent the formation of new blood vessels that supply tumors.[13][14]
Below is a diagram illustrating the induction of apoptosis by piperidine compounds through the caspase pathway.
Caption: Apoptotic pathway induced by piperidine derivatives.
Applications in Cancer Research and Drug Development
The versatile nature of the piperidine scaffold has led to its incorporation into a wide range of applications within cancer research, from therapeutic agents to diagnostic tools.
Therapeutic Agents
Numerous piperidine-containing compounds have been investigated and developed as anticancer drugs.[2][13] Some have received FDA approval and are currently used in clinical practice. These drugs often target specific molecular pathways that are critical for the growth and survival of cancer cells. For instance, Ribociclib, a CDK4/6 inhibitor, is used in the treatment of metastatic breast cancer.[15] Niraparib, another piperidine-containing drug, is a PARP inhibitor used for the treatment of ovarian cancer.[7][16]
Here is a table summarizing some notable piperidine-containing anticancer drugs:
Beyond therapeutics, piperidine derivatives are also being developed as imaging agents for cancer detection and monitoring.[18] Due to their ability to bind to specific receptors that are overexpressed on the surface of tumor cells, such as sigma receptors, these compounds can be labeled with radioisotopes for use in Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) imaging.[18][19] This allows for the non-invasive visualization of tumors and can aid in diagnosis, staging, and monitoring treatment response.[18] For example, 123I-labeled piperidine-based sigma receptor ligands have shown promise as imaging agents for malignant melanoma.[18]
Experimental Protocols for Evaluating Piperidine Compounds
The evaluation of novel piperidine compounds in a cancer research setting involves a series of in vitro and in vivo assays to determine their efficacy and mechanism of action. Below are detailed protocols for two fundamental in vitro experiments.
Protocol 1: Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cells by measuring their metabolic activity.[11][20]
Materials:
96-well plates
Cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)[20][21]
Complete cell culture medium
Piperidine compound of interest, dissolved in a suitable solvent (e.g., DMSO)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[11]
Compound Treatment: Prepare serial dilutions of the piperidine compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound). Incubate for 24, 48, or 72 hours.[11]
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11]
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.[12]
Protocol 2: Western Blot Analysis for Protein Expression
This technique is used to detect and quantify the expression levels of specific proteins to elucidate the mechanism of action of the piperidine compound. For example, it can be used to assess changes in the levels of apoptotic proteins like Bax and Bcl-2.[8]
Materials:
Cancer cells treated with the piperidine compound
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
Protein assay kit (e.g., BCA assay)
SDS-PAGE gels
Transfer buffer
PVDF or nitrocellulose membrane
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
Primary antibodies against the proteins of interest (e.g., anti-Bax, anti-Bcl-2, anti-β-actin)
Cell Lysis: After treating the cells with the piperidine compound for the desired time, wash the cells with cold PBS and lyse them with lysis buffer.
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
Detection: After further washing, detect the protein bands using an ECL detection system and an imaging system.[11]
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin) to determine the relative changes in protein expression.
The following diagram illustrates a general workflow for the evaluation of anticancer piperidine compounds.
Caption: Experimental workflow for anticancer piperidine compound evaluation.
Conclusion and Future Perspectives
Piperidine compounds have firmly established their significance in cancer research, transitioning from a privileged scaffold in medicinal chemistry to key components of clinically approved anticancer drugs.[2][13] Their ability to modulate diverse and critical signaling pathways provides a multitude of avenues for therapeutic intervention.[8][9] The ongoing exploration of novel piperidine derivatives, coupled with advancements in our understanding of cancer biology, promises to yield even more potent and selective anticancer agents.[4][22] Future research will likely focus on the development of highly targeted therapies, combination strategies to overcome drug resistance, and the refinement of piperidine-based imaging agents for earlier and more accurate cancer diagnosis. The continued investigation of this versatile heterocyclic motif holds immense potential for advancing the fight against cancer.
References
Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology. [Link]
Recent advancement of piperidine moiety in treatment of cancer- A review. ResearchGate. [Link]
Pharmacological Applications of Piperidine Derivatives. MDPI. [Link]
Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. National Center for Biotechnology Information. [Link]
Examination of four 123I-labeled piperidine-based sigma receptor ligands as potential melanoma imaging agents: initial studies in mouse tumor models. National Center for Biotechnology Information. [Link]
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. National Center for Biotechnology Information. [Link]
Recent advancement of piperidine moiety in treatment of cancer- A review. National Center for Biotechnology Information. [Link]
Anticancer Potential of Piperidine Containing Small Molecule Targeted Therapeutics. ResearchGate. [Link]
Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Northwestern Medical Journal. [Link]
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. National Center for Biotechnology Information. [Link]
Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. [Link]
Piperine and piperidine-induced caspase pathway for activating cell apoptosis in cancer cells. ResearchGate. [Link]
Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. National Center for Biotechnology Information. [Link]
Anticancer potential of novel benzothiazolyl piperidine-3-carboxamide derivatives as CDKs and VEGFR2 multi-target kinase inhibitors. Prince Sattam bin Abdulaziz University. [Link]
In Silico Studies of Piperidine Derivatives as Protein Kinase B Inhibitors through 3D-QSAR, Molecular Docking and Molecular Dynamics Simulation. Bentham Science. [Link]
Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Ben-Gurion University of the Negev. [Link]
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. University of Florence. [Link]
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
In Vivo Oncology Models for Drug Discovery. Charles River. [Link]
Piperidine in treatment of cancer. ResearchGate. [Link]
In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences. [Link]
FDA-Approved Small Molecule Compounds as Drugs for Solid Cancers from Early 2011 to the End of 2021. MDPI. [Link]
FDA-approved heterocyclic molecules for cancer treatment: Synthesis, dosage, mechanism of action and their adverse effect. National Center for Biotechnology Information. [Link]
Piperidine containing FDA approved drugs. ResearchGate. [Link]
(PDF) In vivo screening models of anticancer drugs. ResearchGate. [Link]
The Promise of Piperine in Cancer Chemoprevention. MDPI. [Link]
Improving the yield and purity of 4-Ethynyl-1-(methylsulfonyl)piperidine synthesis
Welcome to the technical support center for the synthesis of 4-Ethynyl-1-(methylsulfonyl)piperidine. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth s...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 4-Ethynyl-1-(methylsulfonyl)piperidine. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth solutions to common challenges encountered during the synthesis of this valuable building block. We will move beyond simple procedural outlines to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction outcomes.
Section 1: Strategic Synthesis Overview
The synthesis of 4-Ethynyl-1-(methylsulfonyl)piperidine hinges on two key transformations: the introduction of the methylsulfonyl (mesyl) group onto the piperidine nitrogen and the installation of the terminal alkyne at the C4 position. The sequence of these events is critical for an efficient synthesis. The most direct and convergent approach involves the initial preparation of the N-mesylated ketone, followed by a one-carbon homologation to install the ethynyl group.
This strategy avoids the unnecessary use of protecting groups on the nitrogen atom, which would require additional synthesis and deprotection steps, thereby improving overall efficiency.
Caption: Recommended two-step synthesis of the target compound.
This section addresses specific issues that may arise during the synthesis in a practical question-and-answer format.
Part A: Mesylation of 4-Piperidone
Q1: My mesylation of 4-piperidone hydrochloride is slow or incomplete. What are the likely causes?
A1: Incomplete mesylation is a common issue often traced back to reagent stoichiometry, base selection, or reaction conditions.
Base Stoichiometry: 4-Piperidone is typically supplied as its hydrochloride salt. This means you require at least two equivalents of base: one to neutralize the HCl salt and a second to scavenge the HCl generated during the reaction with methanesulfonyl chloride (MsCl). A common mistake is using only one equivalent. We recommend using 2.2 to 2.5 equivalents of a tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA).[1]
Reaction Temperature: While the initial addition of MsCl should be performed at a low temperature (0 °C) to control the exothermic reaction, the reaction may need to be warmed to room temperature and stirred for several hours to proceed to completion.[2] Monitor progress by TLC or LC-MS.
Reagent Quality: Methanesulfonyl chloride is moisture-sensitive and can degrade over time. Using a freshly opened bottle or a recently distilled batch is crucial for high reactivity.
Q2: I'm observing significant side product formation during the workup of the mesylation reaction. What could be the issue?
A2: The primary intermediate, 1-(methylsulfonyl)piperidin-4-one, can be susceptible to hydrolysis or other side reactions under harsh workup conditions.
Aqueous Workup: Avoid prolonged contact with strongly acidic or basic aqueous solutions during workup. A typical and safe procedure involves quenching the reaction with cold water, separating the organic layer, and washing it sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and finally brine.[3]
Product Stability: While generally stable, the β-amino ketone structure can be labile. Ensure the workup is performed efficiently without unnecessary delays.
Parameter
Recommendation
Rationale
Base
Triethylamine (TEA) or DIPEA
Non-nucleophilic; effectively scavenges HCl.
Equivalents of Base
2.2 - 2.5 (for HCl salt)
Neutralizes both the starting material salt and the reaction byproduct.
Solvent
Anhydrous Dichloromethane (DCM)
Good solubility for reactants; inert under reaction conditions.
Temperature
0 °C to Room Temperature
Controls initial exothermicity while allowing the reaction to go to completion.
Table 1: Recommended Conditions for Mesylation of 4-Piperidone HCl.
Part B: Ohira-Bestmann Homologation
Q3: My ethynylation reaction using the Ohira-Bestmann reagent is giving a very low yield of the desired alkyne. What should I check?
A3: The Ohira-Bestmann modification of the Seyferth-Gilbert homologation is a powerful tool for converting ketones to terminal alkynes, but its success depends on careful control of reaction parameters.[4][5]
Base and Solvent System: The reaction is typically performed using potassium carbonate (K₂CO₃) as the base in methanol (MeOH).[5] The in-situ generation of the reactive diazomethylphosphonate anion requires this specific combination. Using stronger bases like potassium tert-butoxide (t-BuOK), which is used in the original Seyferth-Gilbert protocol, can lead to side reactions like enolization of the piperidone starting material.[6]
Reagent Quality: The Ohira-Bestmann reagent (dimethyl 1-diazo-2-oxopropylphosphonate) can degrade upon storage. It is crucial to use a high-quality reagent and store it correctly (typically refrigerated and protected from light).
Temperature Profile: The reaction is usually initiated at room temperature. A gentle exotherm may be observed. It's important to ensure the reaction proceeds to completion, which can sometimes require extended reaction times (12-24 hours).
Q4: I am having difficulty purifying the final product from phosphorus-containing byproducts after the homologation reaction. What is the best purification strategy?
A4: The primary byproduct of this reaction is dimethyl phosphate, which is water-soluble. An effective workup is key to simplifying the final purification.
Aqueous Workup: After the reaction is complete, quenching with water and extracting with a suitable organic solvent (e.g., ethyl acetate or DCM) will remove the bulk of the phosphate byproduct into the aqueous layer.
Flash Chromatography: The final purification is almost always achieved by flash column chromatography on silica gel.[3] The target compound, 4-Ethynyl-1-(methylsulfonyl)piperidine, is a moderately polar solid.[7][8] A gradient elution system, typically starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing polarity, is effective for separating the product from any remaining starting material or minor impurities.
Caption: Troubleshooting workflow for the synthesis of 4-Ethynyl-1-(methylsulfonyl)piperidine.
Section 3: Detailed Experimental Protocols
The following protocols represent a reliable starting point for the synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of 1-(Methylsulfonyl)piperidin-4-one
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 4-piperidone hydrochloride (1.0 eq.) and anhydrous dichloromethane (DCM, approx. 10 mL per gram of starting material).
Cooling: Cool the resulting suspension to 0 °C using an ice-water bath.
Base Addition: Add triethylamine (2.5 eq.) dropwise to the stirred suspension.
Mesylation: Slowly add methanesulfonyl chloride (1.1 eq.) dropwise, ensuring the internal temperature remains below 10 °C.
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours, monitoring the disappearance of the starting material by TLC (stain with ninhydrin to visualize the free amine starting material).
Workup: Quench the reaction by slowly adding cold water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl (1x), saturated NaHCO₃ solution (1x), and brine (1x).
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can often be used in the next step without further purification.
Protocol 2: Synthesis of 4-Ethynyl-1-(methylsulfonyl)piperidine
Reaction Setup: To a round-bottom flask, add crude 1-(methylsulfonyl)piperidin-4-one (1.0 eq.), potassium carbonate (2.0 eq.), and anhydrous methanol (approx. 20 mL per gram of ketone).
Reagent Addition: Add the Ohira-Bestmann reagent (1.2 eq.) portion-wise to the stirred suspension at room temperature. Note: Gas evolution (N₂) will occur.
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting ketone is consumed.
Workup: Quench the reaction by adding water. Extract the product into ethyl acetate or DCM (3x). Combine the organic layers and wash with brine (1x).
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure product.
Royal Society of Chemistry. Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. [Link][13]
MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link][14]
Google Patents. Process for the preparation of mesylates of piperazine derivatives. [15]
National Center for Biotechnology Information. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. [Link][16]
National Center for Biotechnology Information. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. [Link][17]
MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link][18]
Defense Technical Information Center. Piperidine Synthesis. [Link][21]
Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link][22]
Royal Society of Chemistry. Use of 4-piperidones in one-pot syntheses of novel, high- molecular-weight linear and virtually 100%- hyperbranched polymers. [Link][23]
ResearchGate. Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. [Link][24]
ResearchGate. Synthesis and Antimicrobial Activity of Some Novel Thiazolidinones Containing 1-(Methylsulfonyl) Piperidine Moiety. [Link][25]
PubMed. Design, synthesis and bioevaluation of novel N-substituted-3,5-bis(arylidene)-4-piperidone derivatives as cytotoxic and antitumor agents with fluorescent properties. [Link][26]
ACS Publications. Some Piperidine Derivatives by the Mannich Reaction. [Link][27]
ResearchGate. SYNTHESIS AND PHARMACOLOGY OF KAZCAINE AND OTHER 4-ETHYNYL PIPERIDINE DERIVATIVES: A REVIEW. [Link][28]
Organic-Synthesis.org. Alcohol to Mesylate using MsCl, base. [Link][2]
Identifying and minimizing side reactions in 4-Ethynyl-1-(methylsulfonyl)piperidine synthesis
Welcome to the technical support resource for the synthesis of 4-Ethynyl-1-(methylsulfonyl)piperidine (CAS 959918-30-0). This guide is designed for researchers, medicinal chemists, and process development scientists.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support resource for the synthesis of 4-Ethynyl-1-(methylsulfonyl)piperidine (CAS 959918-30-0). This guide is designed for researchers, medicinal chemists, and process development scientists. Here you will find in-depth troubleshooting advice and frequently asked questions to help you identify and minimize side reactions, thereby improving yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 4-Ethynyl-1-(methylsulfonyl)piperidine?
There are two predominant and reliable strategies for synthesizing this compound, each starting from a different precursor derived from the piperidine core.
The Sonogashira Coupling Approach: This is a powerful cross-coupling reaction that forms the carbon-carbon bond between the piperidine ring and the ethynyl group.[1][2] The process typically involves reacting a 4-halo-1-(methylsulfonyl)piperidine (usually iodo or bromo) with a protected acetylene source, such as trimethylsilylacetylene (TMSA), followed by deprotection of the silyl group.[3][4]
The Corey-Fuchs Reaction Approach: This method begins with 1-(methylsulfonyl)piperidine-4-one. The ketone is converted into a terminal alkyne through a two-step sequence involving the formation of a 1,1-dibromo-olefin, which is then treated with a strong base to induce elimination and rearrangement to the desired alkyne.[5][6]
Removing copper catalyst impurities from 4-Ethynyl-1-(methylsulfonyl)piperidine reactions
Welcome to the technical support center for challenges related to the purification of 4-Ethynyl-1-(methylsulfonyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to navi...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for challenges related to the purification of 4-Ethynyl-1-(methylsulfonyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common issues encountered when removing copper catalyst impurities from reactions involving this compound. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the highest purity of your final product.
Introduction: The Challenge of Copper Removal
Copper-catalyzed reactions, such as the Sonogashira coupling, are invaluable for the synthesis of acetylenic compounds like 4-Ethynyl-1-(methylsulfonyl)piperidine. However, the removal of residual copper catalysts can be a significant challenge. The presence of the piperidine nitrogen, a basic center, can lead to the formation of stable copper complexes, making complete removal of the metal impurity difficult.[1] Furthermore, residual copper can interfere with downstream applications, compromise the stability of the final compound, and is strictly regulated in active pharmaceutical ingredients (APIs).[2][3]
This guide will walk you through preventative strategies, effective purification techniques, and analytical methods for quantifying residual copper.
Frequently Asked Questions (FAQs)
Q1: Why is my purified 4-Ethynyl-1-(methylsulfonyl)piperidine product still faintly blue/green?
A persistent blue or green tint in your product is a strong indicator of residual copper contamination. This can occur if the copper forms a stable complex with your compound, particularly with the piperidine nitrogen. Standard purification methods may not be sufficient to break this interaction.
Q2: I'm losing a significant amount of my product during purification. What can I do?
Product loss can happen for several reasons, including irreversible binding to silica gel during chromatography or co-extraction into the aqueous phase during washing. This guide provides protocols to mitigate these issues, such as using basic modifiers in your chromatography solvent or optimizing the pH for extractions.
Q3: What are the acceptable limits for residual copper in a pharmaceutical intermediate?
Regulatory bodies like the European Medicines Agency (EMEA) have established limits for metal catalysts. For copper, which is considered a Class 2 metal, the oral permitted daily exposure (PDE) is 3.0 mg/day, which translates to a concentration limit of 300 ppm in the drug substance.[4][5]
Q4: Can I avoid copper contamination altogether?
Yes, a highly effective preventative measure is to employ a copper-free Sonogashira coupling reaction. These protocols typically use a palladium catalyst and a suitable base, eliminating the need for a copper co-catalyst and simplifying the purification process.
Troubleshooting Guide: Specific Issues and Solutions
This section addresses specific challenges you may encounter while purifying 4-Ethynyl-1-(methylsulfonyl)piperidine and provides detailed protocols to overcome them.
Issue 1: Ineffective Removal of Copper by Simple Aqueous Washes
Causality: The basic piperidine nitrogen in your molecule can form a relatively stable complex with Cu(II) ions, preventing their efficient removal with water alone. The N-sulfonyl group, being electron-withdrawing, reduces the basicity of the piperidine nitrogen compared to piperidine itself (pKa of the conjugate acid is ~11), but it can still coordinate with copper.[6][7][8]
Solution: Chelation with EDTA
Ethylenediaminetetraacetic acid (EDTA) is a powerful chelating agent that forms a highly stable, water-soluble complex with copper ions, effectively extracting them from the organic phase.
Protocol 1: Liquid-Liquid Extraction with EDTA
Dissolution: Dissolve your crude 4-Ethynyl-1-(methylsulfonyl)piperidine in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
Aqueous Wash: Wash the organic layer with a 0.5 M aqueous solution of EDTA (disodium salt) at a pH of 7-8. Use a volume of EDTA solution equal to the organic layer.
Separation: Transfer the mixture to a separatory funnel and shake vigorously for 1-2 minutes. Allow the layers to separate. The aqueous layer may turn blue, indicating the formation of the copper-EDTA complex.
Repeat: Drain the aqueous layer and repeat the wash with fresh EDTA solution two more times.
Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to remove any remaining EDTA and water.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Diagram 1: Chelation of Copper by EDTA
Caption: EDTA forms a stable hexadentate complex with copper ions.
Issue 2: Product Loss and Tailing During Silica Gel Chromatography
Causality: The basic nature of the piperidine ring can cause strong interactions with the acidic silanol groups on the surface of silica gel. This can lead to significant peak tailing and, in some cases, irreversible adsorption of your product.
Solution: Mobile Phase Modification or Use of a Scavenger Resin
Option A: Modified Column Chromatography
Protocol 2: Column Chromatography with a Basic Modifier
Slurry Preparation: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).
Column Packing: Pack the column with the silica slurry.
Mobile Phase: Use a mobile phase consisting of your primary solvents (e.g., hexane/ethyl acetate) with the addition of a small amount of a basic modifier, such as triethylamine (0.1-1% v/v). This will neutralize the acidic sites on the silica.
Loading and Elution: Load your crude product onto the column and elute with the modified mobile phase, collecting fractions as usual.
Option B: Solid-Phase Scavenging
Protocol 3: Copper Removal with a Scavenger Resin
Metal scavenger resins are functionalized solid supports with a high affinity for specific metals. They offer a highly efficient and selective method for removing copper impurities.
Resin Selection: Choose a scavenger resin with a high affinity for copper, such as those functionalized with thiourea or polyamines.[9][10]
Dissolution: Dissolve your crude product in a suitable organic solvent.
Scavenging: Add the scavenger resin to the solution (typically 2-5 equivalents relative to the estimated copper content) and stir at room temperature for 1-4 hours.
Filtration: Filter off the resin. The copper will be bound to the solid support.
Washing: Wash the resin with a small amount of fresh solvent to recover any adsorbed product.
Concentration: Combine the filtrate and the washings and concentrate under reduced pressure.
Common pitfalls in the use of 4-Ethynyl-1-(methylsulfonyl)piperidine for bioconjugation
Welcome to the technical support resource for 4-Ethynyl-1-(methylsulfonyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support resource for 4-Ethynyl-1-(methylsulfonyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the successful application of this reagent in bioconjugation. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and optimize your workflows.
Frequently Asked Questions (FAQs)
Q1: What is 4-Ethynyl-1-(methylsulfonyl)piperidine and what is its primary application in bioconjugation?
4-Ethynyl-1-(methylsulfonyl)piperidine is a chemical reagent featuring a terminal alkyne group attached to a piperidine ring, which is N-functionalized with a methylsulfonyl (mesyl) group.[1][2] Its primary role in bioconjugation is to serve as an alkyne-containing building block for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone reaction of "click chemistry".[3][4] This reaction allows for the efficient and specific covalent linkage of this molecule to another molecule bearing an azide functional group, typically a biomolecule such as a protein, peptide, or nucleic acid.[5] The piperidine and sulfonyl moieties enhance the compound's solubility and pharmacokinetic properties, making it a valuable tool in drug discovery and the development of complex bioconjugates like Antibody-Drug Conjugates (ADCs).[2]
Q2: What are the key properties and storage recommendations for this reagent?
Understanding the reagent's properties is critical for successful and reproducible experiments.
Expert Insight: The methylsulfonyl group is an electron-withdrawing group, which can influence the reactivity of the alkyne. While generally stable, proper storage is crucial to prevent degradation. Always handle under an inert atmosphere to minimize exposure to moisture and oxygen, especially after the container has been opened.
Q3: What is the core mechanism of the CuAAC "click" reaction?
The CuAAC reaction is not a simple thermal cycloaddition; it is a catalytic process that dramatically accelerates the reaction rate and ensures high regioselectivity, exclusively forming the 1,4-disubstituted 1,2,3-triazole isomer.[3] The process relies on a Cu(I) catalyst, which is the active species. The cycle involves the formation of a copper-acetylide intermediate, which then reacts with the azide partner, leading to a stable triazole ring and regeneration of the Cu(I) catalyst.[7]
Caption: The Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cycle.
Troubleshooting Guide: Common Pitfalls & Solutions
This section addresses specific issues encountered during bioconjugation experiments with 4-Ethynyl-1-(methylsulfonyl)piperidine.
Problem 1: Low or No Product Yield
Q: My reaction has a very low yield, or I'm not detecting any product at all. What are the likely causes and how can I fix this?
This is the most common issue and often points to a problem with the catalytic system or reagent stability.
The CuAAC reaction is strictly dependent on the Cu(I) oxidation state. Oxygen in your solutions can rapidly oxidize Cu(I) to the inactive Cu(II) state, which not only stops the click reaction but can also promote undesirable side reactions like alkyne homodimerization (Glaser coupling).[8]
Solution 1: Use a Fresh Reducing Agent. Always prepare a fresh stock solution of a reducing agent, such as sodium ascorbate, immediately before setting up your reaction.[8] This agent continuously reduces any Cu(II) back to the active Cu(I) state.[3]
Solution 2: Degas All Buffers and Solvents. Before adding any reagents, thoroughly degas all aqueous buffers and organic co-solvents by sparging with an inert gas (argon or nitrogen) or by using several cycles of vacuum/inert gas backfill.
Solution 3: Maintain an Inert Atmosphere. Whenever possible, conduct the reaction in a vial sealed with a septum under a positive pressure of argon or nitrogen.[8]
Certain buffers (e.g., phosphate, HEPES with high concentrations of histidine) or components of your biomolecule solution can chelate copper ions, rendering them unavailable for catalysis.
Solution: Use a Stabilizing Ligand. A copper-chelating ligand is essential for protecting the Cu(I) ion from oxidation and precipitation while keeping it catalytically active.[9] Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is an excellent choice for aqueous reactions due to its high water solubility and ability to stabilize the Cu(I) catalyst.[9] The optimal ligand-to-copper ratio is typically between 1:1 and 5:1.[8][9]
While 4-Ethynyl-1-(methylsulfonyl)piperidine is designed for good solubility, your biomolecule or the final conjugate might have limited solubility under the reaction conditions, causing it to precipitate. In proteins, the target azide group may be buried within the folded structure, making it inaccessible.[9]
Solution 1: Incorporate Organic Co-solvents. Use water-miscible organic solvents like DMSO or DMF to increase the solubility of all components. A final concentration of 10-50% DMSO is often effective.
Solution 2: Use Denaturing Conditions. For proteins where the reactive site is inaccessible, performing the reaction under denaturing conditions (e.g., with guanidinium chloride or urea) can expose the azide group.[9] The protein can then be refolded after conjugation and purification.
Caption: Troubleshooting workflow for low or no product yield.
Problem 2: Side Products and Purification Difficulties
Q: My analysis shows multiple peaks, and I'm struggling to purify my target bioconjugate. What are these side products?
The appearance of side products complicates downstream processing and reduces the overall yield of the desired, pure conjugate.
This is a common side reaction where two alkyne molecules dimerize. It is catalyzed by Cu(II) ions in the presence of oxygen.[8]
Solution: As with low yield issues, the solution is to minimize Cu(II) and oxygen. Rigorous deoxygenation of all reaction components and the use of a fresh sodium ascorbate solution are critical to suppress this side reaction.[3]
Unchelated copper ions can be detrimental to biomolecules, particularly proteins. They can catalyze the formation of reactive oxygen species (ROS), leading to oxidation of sensitive amino acid residues (like methionine and cysteine) or cause protein aggregation.
Solution: The use of a biocompatible Cu(I)-stabilizing ligand like THPTA is non-negotiable when working with sensitive biomolecules.[9] It protects the biomolecule from direct exposure to potentially harmful free copper ions.
It is important to distinguish the reagent from N-sulfonyl azides. When N-sulfonyl azides react with alkynes, the resulting N-sulfonyl triazole can be unstable and fragment into other products.[10] This is NOT a direct concern for 4-Ethynyl-1-(methylsulfonyl)piperidine. Here, the sulfonyl group is on the alkyne partner and is attached to a nitrogen within a stable piperidine ring. The resulting triazole product is very stable. This note is included to prevent confusion with other sulfonyl-containing click reagents.
The heterogeneity of the reaction mixture (unreacted biomolecule, unreacted alkyne, and the desired conjugate) necessitates a robust purification strategy.
Recommended Techniques:
Size Exclusion Chromatography (SEC): Excellent for separating the larger bioconjugate from the much smaller unreacted 4-Ethynyl-1-(methylsulfonyl)piperidine and other small-molecule reagents.
Hydrophobic Interaction Chromatography (HIC): Often used in ADC purification. The addition of the linker-payload can change the hydrophobicity of the biomolecule, allowing for separation of species with different drug-to-antibody ratios (DARs).[11][12]
Reverse-Phase HPLC (RP-HPLC): Suitable for purifying smaller bioconjugates like peptides and oligonucleotides.[13]
Experimental Protocol: General Procedure for Bioconjugation
This protocol provides a starting point for the conjugation of an azide-modified protein with 4-Ethynyl-1-(methylsulfonyl)piperidine. Optimization will be required for each specific biomolecule.
1. Reagent Preparation
Azide-Protein Stock: Prepare a solution of your azide-modified protein (e.g., 1-5 mg/mL) in a déoxygenated, non-chelating buffer (e.g., Tris or borate buffer, pH 7.5-8.0).
Alkyne Stock (A): Prepare a 10 mM stock solution of 4-Ethynyl-1-(methylsulfonyl)piperidine in anhydrous DMSO.
Copper Sulfate Stock (B): Prepare a 20 mM stock solution of CuSO₄·5H₂O in deionized water.[8][9]
Ligand Stock (C): Prepare a 50 mM stock solution of THPTA in deionized water.[8][9]
Reducing Agent Stock (D):Prepare fresh immediately before use. Prepare a 100 mM stock solution of sodium ascorbate in deionized water.[8]
2. Reaction Setup
The following steps should be performed sequentially in a microcentrifuge tube.
Add Biomolecule: To your tube, add the azide-modified protein solution.
Add Alkyne: Add the alkyne stock solution (A) to achieve a final concentration that is typically a 5- to 20-fold molar excess over the protein.
Prepare Catalyst Premix: In a separate tube, mix the copper sulfate (B) and ligand (C) stocks. A 1:5 ratio of Cu:Ligand is a good starting point.[9] Briefly vortex.
Add Catalyst Premix: Add the catalyst premix to the main reaction tube. The final concentration of copper is typically 0.25-1 mM.
Initiate Reaction: Add the freshly prepared sodium ascorbate solution (D) to initiate the reaction. The final concentration should be around 5 mM.[9]
Incubate: Gently mix the reaction and incubate at room temperature or 37°C. Protect from light. Reaction times can range from 1 to 12 hours. Monitor progress using an appropriate analytical technique (e.g., LC-MS, SDS-PAGE).
3. Workup and Purification
Quench (Optional): The reaction can be quenched by adding EDTA to chelate the copper.
Purification: Purify the bioconjugate using an appropriate chromatography method, such as SEC, to remove excess reagents and byproducts.
Parameter
Recommended Starting Condition
Rationale
Solvent
Aqueous Buffer (Tris, Borate) pH 7.5-8.0 with 10-20% DMSO
Balances protein stability with reagent solubility.
[Alkyne]:[Azide] Ratio
5:1 to 20:1
A molar excess of the smaller alkyne reagent drives the reaction to completion.
[Copper]
0.25 - 1.0 mM
Sufficient catalytic activity without causing excessive biomolecule damage.
[Ligand]:[Copper] Ratio
5:1
Ensures the copper catalyst remains soluble and stable, protecting the biomolecule.[9]
[Sodium Ascorbate]
5 mM
Maintains the active Cu(I) catalytic state throughout the reaction.[9]
Temperature
Room Temperature to 37°C
Provides a balance between reaction kinetics and biomolecule stability.
References
"Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". Current Protocols in Chemical Biology. Jena Bioscience. [Link]
Cycloaddition of N-sulfonyl and N-sulfamoyl azides with alkynes in aqueous media for the selective synthesis of 1,2,3-triazoles. PMC. [Link]
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. ACS Publications. [Link]
Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. MDPI. [Link]
Approaches to α-functionalization of piperidines by C H functionalization. ResearchGate. [Link]
Highly Controlling Selectivity of Copper(I)-Catalyzed Azide/Alkyne Cycloaddition (CuAAC) Between Sulfonyl Azides and Normal Alkynes or Propynoates. ResearchGate. [Link]
A Senior Application Scientist's Guide to the Structural Confirmation of 4-Ethynyl-1-(methylsulfonyl)piperidine using ¹H and ¹³C NMR Spectroscopy
This guide provides an in-depth analysis of the methodologies and expected outcomes for the structural confirmation of 4-Ethynyl-1-(methylsulfonyl)piperidine using Nuclear Magnetic Resonance (NMR) spectroscopy. Designed...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth analysis of the methodologies and expected outcomes for the structural confirmation of 4-Ethynyl-1-(methylsulfonyl)piperidine using Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers and drug development professionals, this document moves beyond a simple recitation of data to explain the causal reasoning behind experimental choices and data interpretation. We will construct a detailed predictive framework for the ¹H and ¹³C NMR spectra of the target molecule, establish a robust experimental protocol, and compare the expected results with those of a structurally related alternative, 4-ethynylpiperidine, to highlight the influence of the N-sulfonyl group.
Introduction: The Structural Imperative
4-Ethynyl-1-(methylsulfonyl)piperidine (CAS 959918-30-0) is a niche chemical building block, valuable in synthetic chemistry, particularly in the construction of more complex molecules via click chemistry or Sonogashira coupling.[1] Its structure combines a saturated piperidine heterocycle, a reactive terminal alkyne, and an electron-withdrawing methylsulfonyl group. The precise arrangement of these moieties is critical to its function. NMR spectroscopy is the definitive, non-destructive technique for confirming this structure in solution, providing unambiguous evidence of the molecular skeleton and the chemical environment of each atom.
This guide will establish the expected spectral signature of 4-Ethynyl-1-(methylsulfonyl)piperidine, providing a benchmark against which laboratory results can be compared.
Molecular Structure and Atom Numbering
To facilitate a clear discussion of the NMR data, the following standardized numbering scheme will be used for 4-Ethynyl-1-(methylsulfonyl)piperidine.
Caption: Structure of 4-Ethynyl-1-(methylsulfonyl)piperidine with IUPAC numbering.
Predicted NMR Spectral Analysis
As no publicly available, fully assigned spectrum for this specific molecule was identified, we will construct a detailed prediction based on established chemical shift principles and data from analogous structures. This serves as a powerful baseline for experimental verification.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is predicted to show distinct signals for the methylsulfonyl group, the piperidine ring protons, and the terminal alkyne proton. The piperidine ring is expected to adopt a chair conformation, leading to chemically distinct axial and equatorial protons.[2][3]
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
Proton Assignment
Predicted Shift (ppm)
Multiplicity
Coupling Constant (J, Hz)
Rationale
H-10 (Alkyne)
~2.1
s (or t, small J)
JH10-H4 ≈ 2-3 Hz (long-range)
The terminal acetylenic proton typically resonates around 2-3 ppm.[4][5] It may show weak four-bond coupling to the H-4 proton.
H-2, H-6 (axial)
~2.8 - 3.0
m
-
Protons α to the nitrogen are deshielded by the electron-withdrawing sulfonyl group. Axial protons are typically upfield of equatorial.
H-2, H-6 (equatorial)
~3.6 - 3.8
m
-
Equatorial protons α to the nitrogen are significantly deshielded. The large shift difference between axial and equatorial is characteristic of N-sulfonylated piperidines.[6]
H-3, H-5 (axial)
~1.6 - 1.8
m
-
Typical chemical shift for axial protons on a cyclohexane-like ring.
H-3, H-5 (equatorial)
~1.9 - 2.1
m
-
Equatorial protons are generally slightly downfield of their axial counterparts.
H-4
~2.3 - 2.5
m
-
Methine proton adjacent to the alkyne group. Its chemical shift is influenced by the anisotropy of the triple bond.
| H-8 (SO₂-CH₃) | ~2.8 | s | - | The methyl group attached to the electron-withdrawing sulfonyl group is deshielded compared to a typical alkane methyl group. |
Predicted ¹³C NMR Spectrum
The carbon spectrum provides a direct count of the unique carbon environments. Given the molecule's symmetry, 5 distinct signals are expected for the piperidine and sulfonyl carbons, plus two for the alkyne.
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Carbon Assignment
Predicted Shift (ppm)
Rationale
C-9 (≡C-C)
~83
The sp-hybridized carbon of the terminal alkyne bearing the substituent appears downfield.[7][8]
C-10 (≡C-H)
~69
The terminal sp-hybridized carbon is typically more shielded (upfield) than the internal alkyne carbon.[7][8]
C-2, C-6
~46
Carbons α to the nitrogen are significantly deshielded by the sulfonyl group.
C-3, C-5
~31
Standard chemical shift for methylene carbons in a piperidine ring.
C-4
~28
The methine carbon at the point of substitution.
| C-8 (SO₂-CH₃) | ~35 | The methyl carbon attached to the sulfonyl group. |
Experimental Protocol for NMR Analysis
This section details a robust, self-validating protocol for acquiring high-quality NMR spectra of 4-Ethynyl-1-(methylsulfonyl)piperidine.
Rationale for Experimental Choices
Solvent Selection: Deuterated chloroform (CDCl₃) is the recommended starting solvent. It is an excellent solvent for a wide range of organic molecules and has a minimal number of solvent signals.[9] However, if the compound shows poor solubility, deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable alternative, though it is more hygroscopic and can lead to significant shifts in proton signals, especially for any labile protons.[10]
Internal Standard: Tetramethylsilane (TMS) is used as the internal standard, with its signal set to 0.00 ppm for both ¹H and ¹³C spectra. It is chemically inert and produces a single, sharp signal that does not typically overlap with analyte signals.[4]
Spectrometer Frequency: A higher field strength (e.g., 500 MHz or greater) is recommended to achieve better signal dispersion, which is crucial for resolving the complex, overlapping multiplets of the piperidine ring protons.
Step-by-Step Workflow
Caption: Standard workflow for NMR structural analysis.
Comparative Analysis: The Influence of the Methylsulfonyl Group
To truly understand the spectrum of our target molecule, it is instructive to compare its predicted data with a simpler, commercially available analogue: 4-ethynylpiperidine .[11] This comparison objectively highlights the electronic and conformational effects of the N-methylsulfonyl substituent.
Table 3: Comparative ¹H and ¹³C NMR Shift Analysis
Δδ ≈ +0.1 to +0.7 . The strongly electron-withdrawing sulfonyl group significantly deshields the adjacent protons compared to the simple amine. This is the most dramatic effect.
¹H: H-3, H-5
~1.6 - 2.1
~1.5 - 1.9
Δδ ≈ +0.1 to +0.2 . A smaller deshielding effect is transmitted through the sigma bonds.
¹H: SO₂-CH₃ / NH
~2.8 (s)
~1.5 (br s, exchangeable)
The methyl signal replaces the labile N-H proton signal of the secondary amine.
¹³C: C-2, C-6
~46
~45
Δδ ≈ +1 . The effect on the carbon shift is less pronounced but still reflects the electron-withdrawing nature of the substituent.
| ¹³C: C-3, C-5 | ~31 | ~33 | Δδ ≈ -2 . A slight shielding effect might be observed, potentially due to conformational changes induced by the bulky sulfonyl group. |
This comparison demonstrates that the N-methylsulfonyl group primarily influences the chemical environment of the atoms alpha to the nitrogen (C2, C6, H2, H6), providing a key spectral marker for confirming its presence and position.
Conclusion and Verification
The structural confirmation of 4-Ethynyl-1-(methylsulfonyl)piperidine relies on a systematic NMR analysis that matches experimental data to a well-reasoned predictive model. The key identifiers in the ¹H NMR spectrum are the characteristic downfield shifts of the H-2/H-6 protons (split into axial and equatorial signals), the singlet for the sulfonyl methyl group around 2.8 ppm, and the acetylenic proton signal near 2.1 ppm. The ¹³C spectrum should confirm the presence of 7 unique carbon environments, with the two sp-hybridized alkyne carbons being particularly diagnostic.
By following the detailed protocol and using the comparative data presented, researchers can confidently verify the structure of this valuable synthetic intermediate, ensuring the integrity of their subsequent research and development efforts.
References
Manimekalai, A. et al. (2007). Effect of solvent change on chemical shifts of 4-benzyl-4-hydroxypiperidines. Indian Journal of Chemistry, Vol. 46B, pp. 1028-1034. [Link]
Chemistry Steps. NMR Chemical Shift Values Table. [Link]
Oregon State University. 13C NMR Chemical Shift. [Link]
ResearchGate. 1 H NMR 3 J coupling constants. [Link]
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Gorgani, L., et al. (2017). Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing. Molecules, 22(3), 433. [Link]
Royal Society of Chemistry. Proton NMR spectra for the intermediate piperidines. [Link]
Reddit. How does solvent choice effect chemical shift in NMR experiments?. [Link]
ResearchGate. Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic.... [Link]
National Center for Biotechnology Information. Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds. [Link]
FULIR. Synthesis, NMR and MS Study of Novel N-Sulfonylated Purine Derivatives. [Link]
University of California, Davis. V J-Coupling. [Link]
Arumugam, N., et al. (2008). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Magnetic Resonance in Chemistry, 46(10), 957-963. [Link]
MDPI. 1 H-NMR Guided Isolation of Bioactive Compounds from Species of the Genus Piper. [Link]
Fülöp, F., et al. (2005). Complete 1H and 13C NMR spectral assignment of N-aralkylsulfonamides.... Magnetic Resonance in Chemistry, 43(12), 1057-62. [Link]
University of Wisconsin-Madison. 5.3 Spin-Spin Splitting: J-Coupling. [Link]
ResearchGate. Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. [Link]
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]
Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. [Link]
SpectraBase. 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid - Optional[13C NMR] - Chemical Shifts. [Link]
A Comparative Guide to the Validation of 4-Ethynyl-1-(methylsulfonyl)piperidine Synthesis: A Definitive LC-MS Protocol with NMR and GC-MS Cross-Verification
This guide presents a comprehensive, scientifically-grounded protocol for the validation of synthesized 4-Ethynyl-1-(methylsulfonyl)piperidine, a heterocyclic building block of increasing interest in pharmaceutical and m...
Author: BenchChem Technical Support Team. Date: March 2026
This guide presents a comprehensive, scientifically-grounded protocol for the validation of synthesized 4-Ethynyl-1-(methylsulfonyl)piperidine, a heterocyclic building block of increasing interest in pharmaceutical and materials science research. As a Senior Application Scientist, my objective is not merely to provide a set of instructions, but to deliver a self-validating analytical framework. This document explains the causality behind each procedural choice, ensuring technical accuracy and field-proven reliability for researchers, scientists, and drug development professionals.
The validation of a synthetic product's identity and purity is a non-negotiable cornerstone of scientific integrity and regulatory compliance. Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a primary analytical tool, offering a powerful combination of separation and detection.[1][2] However, a truly robust validation strategy benefits from orthogonal methods. Therefore, this guide provides a detailed LC-MS protocol and objectively compares its performance against Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS), empowering researchers to select the most appropriate technique for their specific analytical needs.
Part 1: The Primary LC-MS Validation Protocol
The developed LC-MS method is designed for high sensitivity, specificity, and quantitative accuracy, making it ideal for routine purity assessment, reaction monitoring, and the identification of potential impurities.[3] The choice of LC-MS is predicated on the physicochemical properties of 4-Ethynyl-1-(methylsulfonyl)piperidine (MW: 187.26 g/mol [4]); its polarity is suitable for reversed-phase chromatography, and the basic piperidine nitrogen is readily protonated for sensitive detection by positive-ion electrospray ionization (ESI).[5]
Experimental Workflow for LC-MS Validation
Caption: High-level workflow for the LC-MS validation of 4-Ethynyl-1-(methylsulfonyl)piperidine.
Detailed Experimental Protocol
1. Materials and Reagents
4-Ethynyl-1-(methylsulfonyl)piperidine: Synthesized product and a certified reference standard (>98% purity).
Acetonitrile (ACN): LC-MS grade.
Methanol (MeOH): LC-MS grade.
Water: LC-MS grade (e.g., Milli-Q or equivalent).
Formic Acid (FA): LC-MS grade, 99% purity.
2. Standard and Sample Preparation
Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of the reference standard and the synthesized product into separate 1 mL volumetric flasks. Dissolve in a 50:50 mixture of water and acetonitrile.[6] This solvent choice ensures solubility and is compatible with the initial mobile phase conditions.
Calibration Standards: Perform serial dilutions of the reference standard stock solution with the mobile phase to prepare a series of calibration standards ranging from approximately 0.1 µg/mL to 100 µg/mL. This range is typical for establishing linearity in purity analyses.
QC and Test Samples: Prepare Quality Control (QC) samples at low, medium, and high concentrations from the stock solution. Dilute the synthesized product stock solution to fall within the established calibration range.
3. LC-MS Instrumentation and Conditions
The following parameters serve as a robust starting point and should be optimized for the specific instrumentation used.
Parameter
Recommended Setting & Rationale
LC System
UHPLC or HPLC system
Column
Reversed-Phase C18, 2.1 x 50 mm, 1.8 µm
Rationale: A C18 column provides excellent retention for moderately polar small molecules.[5] The short length and small particle size enable fast, high-resolution separations.
Mobile Phase A
Water with 0.1% Formic Acid
Mobile Phase B
Acetonitrile with 0.1% Formic Acid
Rationale: Formic acid is a volatile modifier that acidifies the mobile phase, promoting the protonation of the basic piperidine nitrogen to [M+H]⁺, which is crucial for high-sensitivity ESI+ detection.[5][7]
Gradient Elution
5% B to 95% B over 5 minutes, hold for 1 min, return to 5% B and equilibrate for 2 min.
Rationale: A gradient elution ensures that the main analyte is eluted with a good peak shape while also separating it from more non-polar or polar impurities that may be present.
Flow Rate
0.3 mL/min
Column Temperature
40 °C
Rationale: Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.[8]
Injection Volume
2 µL
MS System
Tandem Quadrupole (QqQ) or High-Resolution MS (e.g., Q-TOF, Orbitrap)
Ionization Mode
Electrospray Ionization, Positive (ESI+)
Rationale: The basic piperidine nitrogen makes the molecule highly susceptible to protonation in the positive ion mode.[5]
Scan Mode
Full Scan (m/z 100-500) for identity confirmation and impurity profiling.
Rationale: A full scan will detect the protonated molecule [M+H]⁺ at m/z 188.26 and any other charged species in the sample.
Quantitative Mode
Single Ion Monitoring (SIM) of m/z 188.26 or Multiple Reaction Monitoring (MRM)
Rationale: SIM or MRM dramatically increases sensitivity and selectivity for quantification by focusing the detector on the ion(s) of interest.[1]
4. Method Validation (per ICH Q2(R2) Guidelines)
A method is only trustworthy if its performance is rigorously characterized.[9][10] The following validation parameters must be assessed to ensure the protocol is fit for purpose.[11][12][13]
Validation Parameter
Experimental Approach
Acceptance Criteria
Specificity
Analyze blank diluent, starting materials, and a spiked sample.
The analyte peak should be free from interference at its retention time. Peak purity should be confirmed if using a PDA detector or by HRMS.
Linearity & Range
Analyze calibration standards at ≥5 concentration levels in triplicate. Plot peak area vs. concentration.
Correlation coefficient (R²) > 0.99. The range is the interval between the upper and lower concentrations that remain accurate, precise, and linear.[12]
Accuracy
Analyze QC samples at 3 concentrations (n=3). Calculate percent recovery.
Mean recovery between 85-115%.
Precision
Repeatability: 6 replicate injections of one concentration. Intermediate Precision: Repeat on a different day or with a different analyst.
Relative Standard Deviation (%RSD) ≤ 2% for repeatability. %RSD ≤ 5% for intermediate precision.
Limit of Detection (LOD)
Determined based on signal-to-noise ratio (S/N) of ~3:1.
The lowest concentration at which the analyte can be reliably detected.[12]
Limit of Quantitation (LOQ)
Determined based on signal-to-noise ratio (S/N) of ~10:1.
The lowest concentration that can be quantified with acceptable accuracy and precision (%RSD ≤ 15%).
Part 2: Comparative Analysis with Alternative Methodologies
Relying on a single analytical technique can lead to overlooked impurities or misidentification. Orthogonal methods, which rely on different chemical or physical principles, provide a more complete picture of product identity and purity.[14]
Method 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an unparalleled tool for the definitive structural elucidation of organic molecules.[15][16] It provides detailed information about the chemical environment of each atom (specifically ¹H and ¹³C), confirming the connectivity and stereochemistry of the synthesized product.
Principle: Measures the absorption of radiofrequency energy by atomic nuclei in a strong magnetic field. The resulting spectrum is a unique "fingerprint" of the molecule's structure.
Strengths:
Unambiguous Structure Confirmation: Provides definitive proof of molecular structure.[17]
Inherently Quantitative (qNMR): With the use of an internal standard of known concentration, NMR can provide highly accurate quantification without the need for a calibration curve for the analyte itself.[14]
Non-Destructive: The sample can be recovered after analysis.
Limitations:
Low Sensitivity: Requires significantly more sample (micromole to milligram range) compared to LC-MS (picomole to femtomole range).[14]
Complex Mixtures: Overlapping signals can make interpreting spectra of impure samples challenging without advanced 2D NMR techniques.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[18]
Principle: Separates compounds in a gaseous mobile phase based on their boiling point and interaction with a stationary phase, followed by mass spectrometry detection.
Strengths:
High Chromatographic Resolution: Often provides sharper peaks and better separation than standard HPLC.
Reproducible Fragmentation: Electron Ionization (EI) creates reproducible fragmentation patterns that can be matched against spectral libraries for identification.[18]
Limitations:
Volatility Requirement: 4-Ethynyl-1-(methylsulfonyl)piperidine, with its polar sulfonyl group and piperidine ring, may have insufficient volatility for direct GC analysis.[19]
Derivatization Often Needed: To analyze such compounds by GC-MS, a chemical derivatization step is often required to mask polar functional groups and increase volatility. This adds complexity, time, and a potential source of analytical error.[19]
Thermal Degradation: The high temperatures of the GC inlet and column can cause degradation of thermally labile compounds.
Comparative Summary of Validation Techniques
Feature
LC-MS
NMR Spectroscopy
GC-MS
Primary Information
Molecular Weight & Purity
Molecular Structure & Connectivity
Molecular Weight & Fragmentation
Sensitivity
Very High (pmol - fmol)
Low (µmol - mmol)
High (pmol)
Quantitative Capability
Requires calibration curve
Inherently quantitative (qNMR)
Requires calibration curve
Structural Information
Limited (deduced from mass)
Excellent (definitive)
Good (inferred from fragments)
Sample Preparation
Simple dilution
Simple dissolution
Can be complex (derivatization)
Best Use Case
Purity, Impurity Profiling, Routine QC
Definitive Structure ID, Primary Standard Characterization
Analysis of Volatile Analytes/Impurities
Decision Framework for Method Selection
Caption: Decision tree for selecting the appropriate analytical technique.
Discussion and Recommendations
For the comprehensive validation of 4-Ethynyl-1-(methylsulfonyl)piperidine synthesis, a multi-tiered approach is recommended:
Initial Synthesis Confirmation: For a newly synthesized batch, NMR spectroscopy is indispensable . It provides the only unambiguous confirmation of the molecular structure, serving as the gold standard for identity.
Purity, Quantification, and Impurity Profiling: The LC-MS protocol detailed in this guide is the method of choice for all subsequent analyses. Its superior sensitivity is critical for detecting trace-level impurities that NMR would miss, and its high-throughput nature makes it ideal for reaction monitoring and routine quality control.
Specialized Investigations:GC-MS should be reserved for instances where volatile impurities (e.g., residual solvents or low-boiling point starting materials) are a specific concern and cannot be adequately resolved by LC-MS.
References
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Tecan Blog. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep.
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BenchChem. (2025). Technical Support Center: Quantitative Analysis of Piperidines.
Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures.
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Drug Discovery World. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery.
BenchChem. (2025). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
Mass Spectrometry Research Facility. Sample Preparation Protocol for Open Access MS.
Scholars.Direct. Characteristic GC-MS fragments for relevant piperidine alkaloids and anthraquinones.
Drug Development & Delivery. (2016, August 24). Application of LCMS in small-molecule drug development.
Alternative Therapies In Health And Medicine. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
Waters Corporation. Supporting Pharmaceutical Synthetic Process R&D Using LC-MS.
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Moravek. (2021, April 12). Applications of NMR in Pharmaceutical Analysis.
PubMed. (2016, November 15). Guilty by dissociation-development of gas chromatography-mass spectrometry (GC-MS) and other rapid screening methods for the analysis of 13 diphenidine-derived new psychoactive substances (NPSs).
Purity-IQ. Molecular Identification and Product Purity Assessment Using NMR Spectroscopy.
BenchChem. (2025). A Researcher's Guide to Reaction Product Validation: Mass Spectrometry vs. NMR.
Journal of Agricultural and Food Chemistry. LC-MS Analysis and Structural Determination of New Amides from Javanese Long Pepper (Piper retrofractum).
PubMed. (2025, July 15). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
PMC. Mass spectrometry combinations for structural characterization of sulfated-steroid metabolites.
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ResearchGate. (2016, June 20). A Liquid Chromatography−Mass Spectrometry Assay for Analyzing Sulfonamide Antibacterials in Cattle and Fish Muscle Tissues.
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IJRAR. A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION.
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Waters Corporation. Development of an effective LC-MS/MS Cleaning Validation Method for Synthetic Peptide Drug Substances.
A Comparative Guide to Determining the Absolute Configuration of 4-Ethynyl-1-(methylsulfonyl)piperidine Derivatives: An In-depth Analysis of X-ray Crystallography and Spectroscopic Methods
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the precise three-dimensional arrangement of atoms within a molecule, its absolute configuration, is a critical d...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the precise three-dimensional arrangement of atoms within a molecule, its absolute configuration, is a critical determinant of its pharmacological activity. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different biological effects, with one enantiomer providing the desired therapeutic outcome while the other may be inactive or even toxic. The 4-Ethynyl-1-(methylsulfonyl)piperidine scaffold is a key pharmacophore in a variety of investigational new drugs, making the unambiguous assignment of its stereocenters a cornerstone of its development.
This guide provides a comprehensive comparison of X-ray crystallography, the gold standard for absolute configuration determination, with powerful spectroscopic alternatives. As a Senior Application Scientist, my aim is to move beyond a simple listing of techniques, and instead, to provide a nuanced, field-proven perspective on the causality behind experimental choices, ensuring that the described protocols are self-validating systems for generating trustworthy and authoritative data.
The Decisive Power of X-ray Crystallography
Single-crystal X-ray crystallography stands as the most definitive method for elucidating the absolute configuration of a chiral molecule.[1][2] It directly visualizes the molecule's three-dimensional structure, providing unequivocal proof of its stereochemistry. The key to this method lies in the phenomenon of anomalous dispersion .[3][4][5]
When X-rays interact with electrons, they are scattered. For most atoms, this scattering is considered "normal." However, when the X-ray energy is near the absorption edge of an atom, a phase shift occurs in the scattered X-rays.[4] This "anomalous scattering" breaks Friedel's Law, which states that the intensities of diffraction spots from a crystal and its inverse (the hkl and -h-k-l reflections) are equal.[3] The differences in intensity between these "Bijvoet pairs" are directly related to the absolute configuration of the molecule.[2]
The presence of a sulfur atom in the methylsulfonyl group of 4-Ethynyl-1-(methylsulfonyl)piperidine is advantageous for this technique. While not a heavy atom in the traditional sense, sulfur's anomalous scattering signal with commonly used copper X-ray sources is often sufficient to determine the absolute configuration with high confidence.
The Flack Parameter: A Quantitative Measure of Confidence
The Flack parameter is a critical value calculated during the refinement of the crystal structure that provides a quantitative measure of the correctness of the assigned absolute configuration.[6][7][8]
A Flack parameter close to 0 with a small standard uncertainty (s.u.) indicates that the determined absolute configuration is correct.[9][10]
A value near 1 suggests that the inverted structure is the correct one.[6]
A value around 0.5 may indicate a racemic crystal or twinning.[6]
A low standard uncertainty is crucial for a confident assignment.[7][8]
Spectroscopic Alternatives: Probing Chirality in Solution
While X-ray crystallography is definitive, obtaining high-quality single crystals can be a significant bottleneck.[11][12] Spectroscopic methods offer powerful alternatives for determining absolute configuration in solution, which is often more representative of the biological environment.
Vibrational Circular Dichroism (VCD)
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[11][13] Since enantiomers have VCD spectra that are equal in magnitude but opposite in sign, this technique is highly sensitive to stereochemistry.[11] The absolute configuration is determined by comparing the experimental VCD spectrum to a spectrum predicted by ab initio Density Functional Theory (DFT) calculations for a known enantiomer.[13][14] VCD is particularly useful for molecules that lack a UV chromophore.[13]
Electronic Circular Dichroism (ECD)
Similar to VCD, ECD (often simply called CD) measures the differential absorption of circularly polarized light, but in the UV-visible region of the spectrum.[15][16] This technique requires the presence of a chromophore in the molecule. The absolute configuration is assigned by comparing the experimental ECD spectrum to the theoretically calculated spectrum.[16][17]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can also be used to determine absolute configuration, typically through the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs).[18][19] The most well-known method is the Mosher's method, which involves creating diastereomeric esters with a chiral reagent.[20][] The differences in the NMR chemical shifts of these diastereomers can be correlated to the absolute configuration at the reaction site.[]
Comparative Analysis: Choosing the Right Tool for the Job
The selection of a method for absolute configuration determination depends on several factors, including the properties of the molecule, the available sample, and the desired level of certainty.
Feature
X-ray Crystallography (Anomalous Dispersion)
Vibrational Circular Dichroism (VCD)
Electronic Circular Dichroism (ECD)
NMR Spectroscopy (with Chiral Auxiliaries)
Principle
Direct determination of 3D structure via anomalous scattering of X-rays by a single crystal.[3][4]
Differential absorption of circularly polarized infrared light in solution, compared to DFT calculations.[11][13]
Differential absorption of circularly polarized UV-Vis light by a chromophore in solution, compared to DFT calculations.[15][16]
Formation of diastereomers with a chiral auxiliary, leading to distinct NMR spectra that can be analyzed to deduce stereochemistry.[18][]
Sample Requirement
High-quality single crystal (often the most challenging step).[20][22]
Enantiomerically pure sample in solution (mg scale).[23]
Enantiomerically pure sample with a chromophore in solution (µg to mg scale).
Enantiomerically pure sample in solution (mg scale); may require chemical derivatization.[18]
Confidence Level
Very High (Gold Standard). The Flack parameter provides a quantitative measure of certainty.[2][6]
High, dependent on the quality of the correlation between experimental and calculated spectra.[14][24]
High, for molecules with suitable chromophores and good correlation with calculated spectra.[25]
Moderate to High, dependent on the specific method and the clarity of spectral differences.
Key Advantage
Unambiguous and direct determination of the 3D structure.[1]
Applicable to a wide range of molecules, including those without chromophores, and provides information about solution-state conformation.[11][13]
High sensitivity and requires a small amount of sample.
Provides information about the local stereochemical environment and can be performed with standard NMR equipment.[19]
Key Limitation
Requires a high-quality single crystal, which can be difficult or impossible to obtain.[11][12]
Requires access to a specialized VCD spectrometer and computational resources for DFT calculations.[13]
Requires a chromophore near the stereocenter for reliable results.[16]
Indirect method; chemical derivatization can be complex, and interpretation may not always be straightforward.[11][18]
Experimental Protocols
X-ray Crystallography Workflow
A detailed, step-by-step methodology for determining the absolute configuration of a 4-Ethynyl-1-(methylsulfonyl)piperidine derivative using single-crystal X-ray diffraction.
Crystal Growth:
The primary and often most challenging step is to grow a single crystal of suitable quality (typically 0.1-0.3 mm in each dimension).[22][26]
Screen various solvents and crystallization techniques such as slow evaporation, vapor diffusion, and layering. For a piperidine derivative, consider solvents like ethanol, isopropanol, or mixtures with less polar solvents like hexane.
Data Collection:
Mount a suitable crystal on a goniometer head.[27]
Cool the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion and improve diffraction quality.[26]
Use a single-crystal X-ray diffractometer equipped with a copper (Cu Kα) X-ray source to maximize the anomalous signal from the sulfur atom.[4]
Collect a complete sphere of diffraction data, ensuring that Friedel pairs are measured.[27][28]
Structure Solution and Refinement:
Process the raw diffraction data to obtain integrated intensities and correct for experimental factors.[28]
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.[26]
Refine the atomic positions, thermal parameters, and other structural parameters against the experimental data.[26]
Absolute Configuration Determination:
During the final stages of refinement, introduce the Flack parameter.[6][8]
A successful determination will yield a Flack parameter close to 0 with a standard uncertainty of less than 0.04 for a high level of confidence.[10][29]
If the Flack parameter refines to a value near 1, the structural model should be inverted and the refinement repeated.[6]
Trustworthiness through Self-Validation: The protocol is self-validating through the final Flack parameter. An unambiguous value close to 0 or 1 with a small standard uncertainty provides a statistically robust validation of the assigned absolute configuration.
Visualizing the Workflow
X-ray Crystallography Workflow for Absolute Configuration Determination
A Spectroscopic Guide to the Synthesis of 4-Ethynyl-1-(methylsulfonyl)piperidine and Its Precursors
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparative analysis of the spectroscopic characteristics of the promising pharmaceutical building block, 4-ethynyl-1-(methyl...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the spectroscopic characteristics of the promising pharmaceutical building block, 4-ethynyl-1-(methylsulfonyl)piperidine, and its key synthetic precursors. Understanding the spectral transformations from starting material to the final product is crucial for reaction monitoring, quality control, and the unambiguous structural confirmation of these compounds. The piperidine moiety is a prevalent scaffold in a vast array of FDA-approved drugs, making the development of novel, functionalized piperidine derivatives a significant endeavor in medicinal chemistry.[1] The introduction of an ethynyl group, as in the target molecule, offers a versatile handle for further chemical modifications, such as click chemistry, Sonogashira coupling, and other carbon-carbon bond-forming reactions, thus opening avenues for the creation of diverse chemical libraries for drug discovery.
The Synthetic Pathway: A Three-Step Journey
The synthesis of 4-ethynyl-1-(methylsulfonyl)piperidine logically proceeds through a three-step sequence starting from commercially available 4-piperidone. This pathway is a common and efficient method for the introduction of an ethynyl group at the 4-position of a piperidine ring.[2]
Step 1: Sulfonylation of 4-Piperidone
The synthesis commences with the protection of the secondary amine of 4-piperidone with a methylsulfonyl group. This is a crucial step to deactivate the nitrogen, preventing its interference in subsequent reactions, and to enhance the stability of the piperidine ring. The reaction is typically carried out by treating 4-piperidone with methanesulfonyl chloride in the presence of a base, such as triethylamine, in an appropriate solvent like dichloromethane.
Step 2: Ethynylation of 1-(Methylsulfonyl)-4-piperidone
The key carbon-carbon bond-forming reaction is the ethynylation of the ketone functionality of 1-(methylsulfonyl)-4-piperidone. This is achieved by nucleophilic addition of an acetylide anion to the carbonyl group. Common reagents for this transformation include ethynylmagnesium bromide or lithium acetylide, typically generated in situ from acetylene gas and a strong base like n-butyllithium. This reaction yields the tertiary alcohol, 4-ethynyl-1-(methylsulfonyl)-4-piperidinol.
Step 3: Dehydration of 4-Ethynyl-1-(methylsulfonyl)-4-piperidinol
The final step involves the removal of the hydroxyl group from the intermediate alcohol to furnish the desired alkyne. This dehydration reaction is typically acid-catalyzed, using reagents such as phosphorus oxychloride in pyridine or a strong acid like sulfuric acid. The reaction proceeds via an E1 or E2 elimination mechanism to form the carbon-carbon triple bond.
Spectroscopic Comparison: Tracking the Transformation
The progression of the synthesis can be meticulously monitored by analyzing the characteristic changes in the spectroscopic data of the compounds at each step. The following sections detail the expected transformations in ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Disclaimer: The following spectral data is representative and based on analogous compounds. Experimental verification is essential for precise characterization.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for tracking the changes in the proton environment of the piperidine ring and the introduction of the ethynyl group.
Step 1 to 2: The most significant change is the disappearance of the downfield triplet corresponding to the protons adjacent to the carbonyl group in the starting material. In the intermediate, new signals appear for the acetylenic proton (-C≡CH) as a singlet around 2.5 ppm and a singlet for the hydroxyl proton (-OH). The piperidine ring protons will also experience a shift in their chemical environment due to the change in geometry and electronic effects at C4.
Step 2 to 3: The dehydration step is marked by the disappearance of the hydroxyl proton signal. The signal for the methine proton at the 4-position of the piperidine ring will appear, and the acetylenic proton signal will remain. The signals for the piperidine ring protons will again shift due to the introduction of the double bond character in the vicinity.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides valuable information about the carbon skeleton of the molecules and is particularly useful for observing the conversion of the carbonyl group and the appearance of the alkyne carbons.
Step 1 to 2: The most telling transformation is the disappearance of the carbonyl carbon signal at ~208.0 ppm and the appearance of three new signals: two for the alkyne carbons (-C≡C-) between 70.0 and 85.0 ppm, and one for the carbon bearing the hydroxyl group (C-OH) around 68.0 ppm.
Step 2 to 3: The dehydration is confirmed by the disappearance of the C-OH signal. The signals for the alkyne carbons will remain, and the chemical shifts of the piperidine ring carbons will adjust to reflect the new electronic environment.
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying key functional groups and tracking their appearance and disappearance throughout the synthesis.
Compound
Key IR Absorption Bands (cm⁻¹)
1-(Methylsulfonyl)-4-piperidone
~1715 (C=O stretch), ~1340 & ~1160 (S=O stretch of sulfonamide)
Step 1 to 2: The strong carbonyl (C=O) absorption band around 1715 cm⁻¹ in the starting material will disappear. In its place, a broad O-H stretching band will appear around 3400 cm⁻¹, a sharp ≡C-H stretch will be observed around 3300 cm⁻¹, and a weak C≡C stretch will be present around 2100 cm⁻¹. The characteristic strong S=O stretching bands of the sulfonamide group will be present in all three compounds.
Step 2 to 3: The most significant change will be the disappearance of the broad O-H stretching band, confirming the successful dehydration. The ≡C-H and C≡C stretching bands will remain in the final product.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compounds and fragmentation patterns that can aid in structure elucidation.
Compound
Molecular Formula
Molecular Weight ( g/mol )
Expected [M+H]⁺ (m/z)
1-(Methylsulfonyl)-4-piperidone
C₆H₁₁NO₃S
177.22
178.05
4-Ethynyl-1-(methylsulfonyl)-4-piperidinol
C₈H₁₃NO₃S
203.26
204.06
4-Ethynyl-1-(methylsulfonyl)piperidine
C₈H₁₃NO₂S
187.26
188.07
Analysis of Mass Spectrometry Transformation:
Step 1 to 2: The mass of the molecular ion peak will increase by 26.04 g/mol , corresponding to the addition of a C₂H₂ group.
Step 2 to 3: The mass of the molecular ion peak will decrease by 18.01 g/mol , which corresponds to the loss of a water molecule.
Experimental Protocols
The following are generalized, yet detailed, protocols for the synthesis and spectroscopic analysis. All procedures should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Synthesis of 1-(Methylsulfonyl)-4-piperidone
To a stirred solution of 4-piperidone hydrochloride monohydrate (1.0 eq) and triethylamine (2.5 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add methanesulfonyl chloride (1.1 eq) dropwise.
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, quench the reaction with water and separate the organic layer.
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purify the crude product by column chromatography on silica gel.
Synthesis of 4-Ethynyl-1-(methylsulfonyl)-4-piperidinol
Prepare a solution of ethynylmagnesium bromide (1.5 eq) in tetrahydrofuran (THF).
To a stirred solution of 1-(methylsulfonyl)-4-piperidone (1.0 eq) in anhydrous THF (0.3 M) at 0 °C, add the ethynylmagnesium bromide solution dropwise.
Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 3-4 hours.
Monitor the reaction by TLC.
Upon completion, carefully quench the reaction at 0 °C with saturated aqueous NH₄Cl solution.
Extract the aqueous layer with ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Synthesis of 4-Ethynyl-1-(methylsulfonyl)piperidine
To a stirred solution of 4-ethynyl-1-(methylsulfonyl)-4-piperidinol (1.0 eq) in anhydrous pyridine (0.2 M) at 0 °C, add phosphorus oxychloride (1.5 eq) dropwise.
Allow the reaction mixture to stir at room temperature for 2-3 hours.
Monitor the reaction by TLC.
Upon completion, carefully pour the reaction mixture onto ice-water.
Extract the aqueous layer with ethyl acetate.
Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
A Guide to the Safe Disposal of 4-Ethynyl-1-(methylsulfonyl)piperidine for Laboratory Professionals
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 4-Ethynyl-1-(methylsulfonyl)piperidine (CAS No. 959918-30-0).
Author: BenchChem Technical Support Team. Date: March 2026
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 4-Ethynyl-1-(methylsulfonyl)piperidine (CAS No. 959918-30-0). As a trusted partner in your research, we are committed to providing information that extends beyond product specifications to ensure the safety of your laboratory personnel and the integrity of our shared environment. This guide is structured to deliver essential logistical and safety information, grounded in authoritative sources, to address the specific chemical nature of this compound.
The Hazard Profile: A Tale of Three Functional Groups
To safely manage the disposal of 4-Ethynyl-1-(methylsulfonyl)piperidine, it is crucial to understand how its molecular structure dictates its hazard profile. The risks associated with this compound are a composite of the characteristics of its three primary functional groups: the piperidine ring, the methylsulfonyl group, and the terminal ethynyl group.
Piperidine Core: The saturated heterocyclic amine structure of piperidine renders the molecule basic. Piperidine and its derivatives are often corrosive, toxic, and flammable.[1][2][3] This core structure is the primary contributor to the compound's GHS classifications for skin and eye irritation.[4][5]
Methylsulfonyl Group: This group (-SO₂CH₃) is generally stable. However, during thermal decomposition (e.g., incineration), it can liberate toxic oxides of sulfur (SOx) in addition to the nitrogen oxides (NOx) from the piperidine ring.[6]
Ethynyl Group: The terminal alkyne (C≡CH) introduces a significant flammability risk. Acetylene and terminal alkynes can form explosive acetylides with certain metals (e.g., copper, silver, mercury).[7] This reactivity necessitates careful consideration of waste stream segregation and spill cleanup procedures.
A summary of the official hazard classifications for this compound is provided below.
Specific Target Organ Toxicity, Single Exposure (Category 3)[4][5]
Pre-Disposal Safety: Personal Protective Equipment (PPE)
Before handling 4-Ethynyl-1-(methylsulfonyl)piperidine for disposal, all personnel must be equipped with the appropriate PPE. The imperative is to prevent contact and inhalation, reflecting the compound's known hazards.
Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes.[8][9]
Hand Protection: Chemically resistant gloves, such as nitrile rubber, are mandatory. Inspect gloves for any signs of degradation or puncture before use.[8]
Body Protection: A flame-retardant lab coat or a chemical-resistant apron is essential.[8]
Respiratory Protection: All handling and preparation for disposal must occur within a certified chemical fume hood to minimize the risk of inhaling dust or vapors.[4][9]
Waste Segregation: The Principle of Incompatibility
Proper segregation is the most critical step in preventing hazardous reactions within a waste container. Due to its chemical nature, waste 4-Ethynyl-1-(methylsulfonyl)piperidine must not be mixed with incompatible materials.
Causality: The basic piperidine nitrogen will react exothermically and violently with strong acids. The ethynyl group and the overall organic structure are susceptible to vigorous oxidation by strong oxidizing agents.[6]
Waste Class
Compatibility with 4-Ethynyl-1-(methylsulfonyl)piperidine Waste
Rationale and Examples
Halogenated Solvents
SAFE
Generally compatible. (e.g., Dichloromethane, Chloroform)
Non-Halogenated Solvents
SAFE
Generally compatible. (e.g., Hexanes, Ethyl Acetate, Methanol)
Compatible, as the compound itself is a weak base.
Heavy Metal Salts
UNSAFE
Potential for explosive acetylide formation. (e.g., Salts of Copper, Silver, Mercury)
Step-by-Step Disposal Protocols
The guiding principle is that 4-Ethynyl-1-(methylsulfonyl)piperidine and any materials contaminated with it must be treated as hazardous chemical waste.[8] Disposal must be managed through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[8][9]
Protocol 1: Disposal of Solid Waste
This category includes unused or expired solid 4-Ethynyl-1-(methylsulfonyl)piperidine, as well as contaminated disposable labware such as gloves, weighing paper, and absorbent pads.
Containerization: Place all solid waste into a designated, leak-proof, and clearly labeled hazardous waste container. A wide-mouth polyethylene container is recommended.
Labeling: The container must be clearly and indelibly labeled with:
The words "Hazardous Waste".
The full chemical name: "4-Ethynyl-1-(methylsulfonyl)piperidine".
The associated hazard pictograms (e.g., Exclamation Mark for irritant/harmful).[5]
Storage: Keep the container tightly sealed when not in use. Store it in a designated satellite accumulation area within the laboratory, away from incompatible materials.[11]
Protocol 2: Management of Empty Containers
"Empty" containers are not truly empty and must be managed as hazardous waste until properly decontaminated.
Decontamination: Triple-rinse the container with a suitable solvent, such as methanol or acetone.
Rinsate Collection:Crucially, the rinsate from each rinse is hazardous waste. Collect all rinsate and manage it as liquid hazardous waste (see Protocol 3).[8]
Final Disposal: After triple-rinsing, deface or remove the original product label. The container can now be managed according to your institution's guidelines, which may permit disposal as regular solid waste or require it to be placed in the solid hazardous waste stream.[8] Never reuse the container for any other purpose.
Protocol 3: Disposal of Liquid Waste (Rinsate)
Containerization: Collect all rinsate and any solutions containing 4-Ethynyl-1-(methylsulfonyl)piperidine in a sealable, chemical-resistant (e.g., polyethylene or glass) hazardous waste container.
Labeling: Label the liquid waste container with "Hazardous Waste," the full chemical name, the solvent used for rinsing, and the estimated concentration of the compound.
Storage: Store the sealed container in secondary containment (e.g., a chemical-resistant tub) to prevent spills.[8] Store alongside the solid waste, away from incompatibles.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for managing waste streams of 4-Ethynyl-1-(methylsulfonyl)piperidine.
Caption: Disposal workflow for 4-Ethynyl-1-(methylsulfonyl)piperidine.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is vital to prevent exposure and environmental contamination.
Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate all non-essential individuals.
Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, increase ventilation to the room if it is safe to do so.
Remove Ignition Sources: Extinguish all nearby flames and turn off spark-producing equipment.[3][12][13]
Absorb Spill: Wearing full PPE, cover the spill with a dry, inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[4][14] Do not use combustible materials like paper towels as the primary absorbent.
Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container using non-sparking tools.[12][15]
Decontaminate: Clean the spill area with a suitable solvent (e.g., methanol or acetone), collecting all cleaning materials and rinsate as hazardous waste.
Report: Report the incident to your laboratory supervisor and EHS department according to your institution's policies.
By adhering to these detailed procedures, you can ensure that the disposal of 4-Ethynyl-1-(methylsulfonyl)piperidine is conducted safely, responsibly, and in full compliance with safety regulations, thereby protecting yourself, your colleagues, and the environment.
References
Acetylene. Princeton University Environmental Health and Safety. [Link]
Piperidine - SAFETY DATA SHEET. (2024). Penta Chemicals. [Link]
Chemical Compatibility Chart. U.S. Coast Guard. [Link]
Piperidine - SAFETY DATA SHEET. (2024). Penta Chemicals. [Link]
Everything You Need to Know About Acetylene: Properties, Uses, and Safety Information. (2024). EGA Master. [Link]
4-Methylpiperidine - SAFETY DATA SHEET. (2026). Thermo Fisher Scientific. [Link]
Safety Data Sheet: Piperidine. (2025). Carl ROTH. [Link]
PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL. [Link]
Piperidine - SAFETY DATA SHEET. (2023). Thermo Fisher Scientific. [Link]
Safe use of Acetylene. (2024). Health and Safety Executive (HSE) UK. [Link]
Personal protective equipment for handling 4-Ethynyl-1-(methylsulfonyl)piperidine
The safe handling of chemical building blocks in modern drug discovery requires moving beyond generic Safety Data Sheets (SDS) to understand the mechanistic behavior of the molecule in its actual operational environment....
Author: BenchChem Technical Support Team. Date: March 2026
The safe handling of chemical building blocks in modern drug discovery requires moving beyond generic Safety Data Sheets (SDS) to understand the mechanistic behavior of the molecule in its actual operational environment. 4-Ethynyl-1-(methylsulfonyl)piperidine (CAS: 959918-30-0) [1] is a highly versatile bifunctional intermediate, characterized by a highly polar methylsulfonyl (mesyl) group and a terminal alkyne, making it a critical reagent for Copper-Catalyzed Azide-Alkyne Cycloadditions (CuAAC) or Sonogashira cross-couplings.
As an application scientist, you must design your safety protocols around the changing physical states of this compound: managing a potentially aerosolized respiratory irritant in its solid form[2], and an easily absorbed systemic hazard when dissolved in the aggressive aprotic solvents (like DMSO or DMF) required for click chemistry.
Mechanistic Hazard Profile & Causality
Standard generic PPE guidelines often fail because they do not account for how a molecule interacts with its delivery vehicle. Relying strictly on the GHS classification (H302, H315, H319, H335)[1] without chemical context is a dangerous oversight.
Respiratory and Particulate Risks (H335): In its pure solid state, this compound is an off-white to pale yellow powder. The primary danger here is aerosolization. When opening a static-charged vial, micro-particulates can become airborne, leading to severe deposition in the mucosal membranes of the upper respiratory tract.
The "Trojan Horse" Permeation Effect: 4-Ethynyl-1-(methylsulfonyl)piperidine is relatively lipophilic, but it is typically handled as a concentrated stock solution in N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) . These solvents rapidly destroy standard nitrile gloves and act as penetrating carriers, delivering the dissolved hazardous solute directly through the dermal barrier and into the bloodstream.
Reactive Intermediates (The Alkyne-Copper Caveat): Because the terminal alkyne is exclusively used to react with metal catalysts (particularly Cu(I) in click chemistry), there is a latent physical hazard. If waste mixtures containing this terminal alkyne and copper salts are allowed to evaporate and dry out, they can form highly shock-sensitive copper acetylides .
Quantitative Data: Adaptive PPE Matrix
To prevent exposure, your PPE strategy must adapt to the operational phase of the workflow. Below is the quantitative breakthrough data demonstrating why glove selection must change based on the solvent vehicle, rather than the solid compound alone.
Table 1: Physico-Chemical Hazard Metrics
Parameter
Value / Classification
Mechanistic Implication
CAS Number
959918-30-0
Global identifier for exposure tracking and inventory[1].
Molecular Weight
187.26 g/mol
Small molecular size facilitates rapid biological absorption[1].
GHS Classifications
H302, H315, H319, H335
Acute oral toxicity; dermal, ocular, and respiratory irritation[1].
| Signal Word | Warning (GHS07) | Mandates localized engineering controls (e.g., Fume Hood)[1]. |
Table 2: Dynamic PPE & Solvent Breakthrough Strategy
To guarantee a self-validating safety system, execute the following methodologies when processing 4-Ethynyl-1-(methylsulfonyl)piperidine.
Protocol A: Safe Dissolution and Stock Preparation
Do not pour or actively scoop the dry powder if avoidable; utilize solvent-transfer techniques to minimize aerosolization.
Preparation: Move the sealed manufacturer vial into a certified Class II fume hood. Ensure the flow rate is verified. Don safety goggles, a lab coat, and standard nitrile gloves.
Static Discharge: Briefly pass an anti-static zero-stat gun over the vial to prevent the powder from clinging to the cap threads or forcefully ejecting upon opening.
Solvent Introduction (In-Situ): Rather than weighing the powder out onto open weigh paper, tare a separate, sealable amber vial. Transfer the solid carefully using a micro-spatula.
Reverse Addition: Add the anhydrous solvent (DMSO/DMF) directly to the pre-weighed solid. Causality Check: Adding solvent to the solid prevents the displacement of dry particulates into the air, effectively trapping the chemical hazard in the liquid phase.
Glove Swap: Immediately upon introducing DMF or DMSO, switch your standard nitrile gloves to Butyl rubber or Laminate (Silver Shield) gloves before handling the liquid solution.
Protocol B: Decontamination and Disposal Plan
Standard organic waste protocols are insufficient due to the presence of terminal alkynes.
Aqueous Quenching (Critical): Before disposing of any reaction mixture containing 4-Ethynyl-1-(methylsulfonyl)piperidine and a copper catalyst, you must quench the mixture with an excess of 0.5 M aqueous EDTA or 10% ammonium hydroxide .
Chelation Validation: The solution should turn a deep, clear blue, indicating that the Cu(I) has been oxidized to Cu(II) and fully chelated. Causality Check: This step guarantees that free copper cannot bond with unreacted terminal alkynes to form explosive polymeric copper acetylides in the waste stream.
Segregation: Transfer the quenched liquid to a heavily labeled, dedicated heavy-metal/organic aqueous waste carboy.
Surface Decontamination: Wash all spatulas and glass surfaces first with acetone (to dissolve organics), followed by a dilute ammonia wash, and finally deionized water.
Operational Safety Visualization
The following logic map illustrates the mandatory transition of safety controls from solid receipt through reaction handling to safe disposal.
Workflow and adaptive PPE strategy for handling 4-Ethynyl-1-(methylsulfonyl)piperidine.